2-Bromo-7-chlorothieno[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-7-chlorothieno[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQZXNHMUDHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593325 | |
| Record name | 2-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-05-7 | |
| Record name | 2-Bromo-7-chlorothieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-7-chlorothieno[3,2-b]pyridine chemical properties
An In-depth Technical Guide on 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors.[1] This technical guide focuses on this compound, a key intermediate for the synthesis of novel derivatives. This document provides a comprehensive overview of its known and predicted chemical properties, proposes a detailed synthetic methodology, and discusses its potential applications in drug discovery, specifically in the context of targeted cancer therapy. All quantitative data is summarized in structured tables, and key processes are visualized to aid in research and development efforts.
Core Chemical Properties
Limited experimental data is publicly available for this compound. The following tables summarize the core chemical identifiers and properties sourced from public databases, as well as computational predictions.
Table 1: Chemical Identification and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | PubChem[2] |
| Molecular Weight | 248.52 g/mol | Appretech |
| Monoisotopic Mass | 246.8858 Da | PubChem[2] |
| CAS Number | 1334645-51-0 | Appretech |
| IUPAC Name | This compound | PubChem[2] |
| SMILES | C1=CN=C2C=C(SC2=C1Cl)Br | PubChem[2] |
| InChI | InChI=1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H | PubChem[2] |
| InChIKey | XMZQZXNHMUDHNZ-UHFFFAOYSA-N | PubChem[2] |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| XlogP | 3.6 | PubChem[2] |
| Topological Polar Surface Area | 41.1 Ų | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 247.89308 | 131.4 |
| [M+Na]⁺ | 269.87502 | 149.0 |
| [M-H]⁻ | 245.87852 | 139.1 |
| [M+NH₄]⁺ | 264.91962 | 156.5 |
| [M+K]⁺ | 285.84896 | 136.0 |
| Data sourced from PubChem and calculated using CCSbase.[2] |
Synthesis and Reactivity
This compound serves as a versatile building block for creating diverse chemical libraries. Its synthesis and subsequent reactions are critical for its use in drug discovery.
Proposed Synthesis
A plausible synthetic route to this compound involves the bromination of a 7-chlorothieno[3,2-b]pyridine precursor. The thieno[3,2-b]pyridine core itself can be constructed through various established methods in heterocyclic chemistry.[3][4]
Caption: Proposed synthetic workflow for this compound.
Reactivity and Further Functionalization
The molecule possesses two halogen atoms at different positions, offering opportunities for selective functionalization. The carbon-bromine bond at the 2-position is generally more reactive than the carbon-chlorine bond at the 7-position in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5] This differential reactivity allows for sequential, site-selective introduction of various substituents, making it an ideal scaffold for generating a library of analogues for structure-activity relationship (SAR) studies.
Experimental Protocols
The following are detailed, generalized protocols for the proposed synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on standard procedures for similar substrates.[1][6][7]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 7-chlorothieno[3,2-b]pyridine.
Materials:
-
7-Chlorothieno[3,2-b]pyridine (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve 7-chlorothieno[3,2-b]pyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To functionalize the 2-position of this compound using a representative arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Degassed Toluene and Water (e.g., 10:1 ratio)
-
Ethyl acetate, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube, magnetic stirrer, inert atmosphere setup, oil bath
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture (Toluene/Water) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS (typically 2-24 hours).[1]
-
Once complete, cool the mixture to room temperature and dilute with water.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Potential Applications in Drug Discovery
The thieno[3,2-b]pyridine core is prevalent in the development of kinase inhibitors.[1] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8][9] Kinase inhibitors often function by competing with ATP for the binding site on the enzyme, thereby blocking downstream signaling.[10][11]
This compound is an ideal starting point for developing novel kinase inhibitors. The two halogen sites allow for the systematic exploration of chemical space around the core scaffold. By introducing different moieties at the 2- and 7-positions, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties to target specific kinases involved in oncogenic signaling pathways.
Hypothetical Signaling Pathway Involvement
Many kinase inhibitors target pathways essential for tumor growth and survival, such as the RAS/RAF/MEK/ERK pathway.[12] A therapeutic agent based on the this compound scaffold could be designed to inhibit a key kinase in this cascade, such as MEK or ERK, preventing the phosphorylation events that lead to cell proliferation and survival.
Caption: A generic tyrosine kinase signaling pathway targeted by kinase inhibitors.
Expected Spectral Characteristics
While experimental spectra are not available, the following characteristics can be predicted based on the structure:
-
¹H NMR: The spectrum should display three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. The coupling patterns (doublets and doublet of doublets) and chemical shifts would be characteristic of the thieno[3,2-b]pyridine ring system.
-
¹³C NMR: The spectrum should show seven signals for the seven carbon atoms of the fused ring system.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, etc., which is a definitive signature for compounds containing these two halogens.
Conclusion
This compound is a high-value intermediate for the synthesis of novel compounds with significant therapeutic potential, particularly in the field of oncology. Its defined structure and differential reactivity at the two halogenated positions provide a robust platform for the generation of diverse chemical libraries. This guide provides foundational data, proposed synthetic protocols, and a strategic context for its application in drug discovery, serving as a valuable resource for researchers dedicated to developing next-generation targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. labiotech.eu [labiotech.eu]
- 9. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the physicochemical properties of 2-Bromo-7-chlorothieno[3,2-b]pyridine. Due to the limited availability of public data on this specific molecule, this document focuses on its core molecular and predicted mass spectrometry data. While specific experimental protocols and biological activity for this compound are not extensively documented, a representative synthetic workflow is presented based on established methodologies for related thienopyridine derivatives. This guide serves as a foundational resource for researchers interested in the potential application of this compound as a chemical intermediate in synthetic and medicinal chemistry.
Core Molecular Data
This compound is a halogenated heterocyclic compound. Its core structure consists of a fused thieno[3,2-b]pyridine bicycle, substituted with a bromine atom at the 2-position and a chlorine atom at the 7-position.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | [1] |
| Monoisotopic Mass | 246.8858 Da | [1] |
| Predicted XlogP | 3.6 | [1] |
Predicted Mass Spectrometry Data
The following table summarizes the predicted collision cross-section (CCS) values for various adducts of this compound, which can be valuable for mass spectrometry-based identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 247.89308 | 131.4 |
| [M+Na]⁺ | 269.87502 | 149.0 |
| [M-H]⁻ | 245.87852 | 139.1 |
| [M+NH₄]⁺ | 264.91962 | 156.5 |
| [M+K]⁺ | 285.84896 | 136.0 |
| [M]⁺ | 246.88525 | 155.7 |
| [M]⁻ | 246.88635 | 155.7 |
| Data sourced from PubChem.[1] |
Representative Synthetic Workflow
Potential Applications as a Chemical Intermediate
Given its structure, this compound possesses two distinct halogen atoms at positions amenable to further functionalization through various cross-coupling reactions. This makes it a potentially valuable intermediate for the synthesis of more complex molecules in drug discovery and materials science.
Biological Activity and Signaling Pathways
There is currently no publicly available data on the biological activity or associated signaling pathways of this compound. Its primary significance at present lies in its potential as a scaffold for the synthesis of novel, biologically active compounds.
Safety and Handling
Specific safety data for this compound is not available. As with any halogenated organic compound, it should be handled with appropriate caution in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.
Disclaimer
This document is intended for informational purposes only and is based on publicly available data as of the date of publication. The representative synthetic workflow is illustrative and has not been experimentally validated. Researchers should consult relevant literature and safety protocols before attempting any experimental work.
References
An In-depth Technical Guide to the Synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Bromo-7-chlorothieno[3,2-b]pyridine, a key intermediate in the development of novel therapeutics. The synthesis is presented as a two-step process, commencing with the preparation of the intermediate 7-chlorothieno[3,2-b]pyridine, followed by its selective bromination. This document includes detailed experimental protocols, quantitative data, and process visualizations to aid in its practical application.
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic system in medicinal chemistry, serving as a core component in a variety of biologically active molecules, including kinase inhibitors for cancer therapy.[1][2][3] The targeted introduction of halogen substituents, such as chlorine and bromine, at specific positions on this scaffold provides crucial handles for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs.[3]
Overall Synthesis Pathway
The synthesis of this compound is accomplished in two primary steps:
-
Chlorination: Synthesis of 7-chlorothieno[3,2-b]pyridine from thieno[3,2-b]pyridin-7(4H)-one.
-
Bromination: Selective electrophilic bromination of 7-chlorothieno[3,2-b]pyridine at the C2 position of the thiophene ring.
Figure 1. Overall two-step synthesis pathway.
Step 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This procedure details the conversion of thieno[3,2-b]pyridin-7(4H)-one to 7-chlorothieno[3,2-b]pyridine. The reaction employs a mixture of oxalyl chloride and N,N-dimethylformamide (Vilsmeier-Haack type reagent) to effect the chlorination.
Experimental Protocol
To a 250 mL round-bottomed flask, add methylene chloride (30 mL) and 1,2-dichloroethane (20 mL). Cool the mixture to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (1.8 mL, 23.28 mmol), followed by the dropwise addition of oxalyl chloride (2.9 mL, 33.86 mmol) while maintaining the temperature at 0 °C. After the addition is complete, add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the mixture. Heat the reaction mixture to reflux and maintain for 6 hours. Upon completion, cool the mixture to room temperature. The product, 7-chlorothieno[3,2-b]pyridine, is obtained as a pale yellow solid (1.7 g, 90% yield).
Quantitative Data
| Reagent/Material | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| Thieno[3,2-b]pyridin-7(4H)-one | 151.18 | 1.6 g | 10.58 | 1.0 |
| Oxalyl Chloride | 126.93 | 2.9 mL (4.29 g) | 33.86 | 3.2 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.8 mL (1.70 g) | 23.28 | 2.2 |
| Methylene Chloride (DCM) | 84.93 | 30 mL | - | - |
| 1,2-Dichloroethane (DCE) | 98.96 | 20 mL | - | - |
| Product | ||||
| 7-Chlorothieno[3,2-b]pyridine | 169.63 | 1.7 g | 10.02 | 90% Yield |
Process Visualization
Figure 2. Workflow for the synthesis of 7-chlorothieno[3,2-b]pyridine.
Step 2: Synthesis of this compound
This section outlines a proposed method for the selective bromination of 7-chlorothieno[3,2-b]pyridine. The thiophene ring in the thienopyridine system is generally more susceptible to electrophilic substitution than the pyridine ring. The C2 and C5 positions of the thiophene moiety are the most activated; however, since the C5 position is part of the fused ring system, electrophilic attack is highly favored at the C2 position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such electron-rich heterocyclic systems.[4]
Proposed Experimental Protocol
In a suitable round-bottomed flask, dissolve 7-chlorothieno[3,2-b]pyridine (1.0 g, 5.9 mmol) in acetonitrile (20 mL). Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 g, 5.9 mmol) in one portion. Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS. Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding water (20 mL). Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Proposed Quantitative Data
| Reagent/Material | Molecular Weight ( g/mol ) | Proposed Amount | Moles (mmol) | Molar Ratio |
| 7-Chlorothieno[3,2-b]pyridine | 169.63 | 1.0 g | 5.9 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 g | 5.9 | 1.0 |
| Acetonitrile | 41.05 | 20 mL | - | - |
| Product | ||||
| This compound | 248.52 | - | - | - |
Process Visualization
Figure 3. Proposed workflow for the bromination of 7-chlorothieno[3,2-b]pyridine.
References
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Insights into 2-Bromo-7-chlorothieno[3,2-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound 2-Bromo-7-chlorothieno[3,2-b]pyridine. Due to the absence of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on established principles and analogous compounds, alongside a detailed, plausible experimental protocol for its synthesis. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related thieno[3,2-b]pyridine derivatives, which are significant scaffolds in medicinal chemistry.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of experimentally determined data for structurally related compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.65 | d | 5.0 | H-5 |
| 7.50 | s | - | H-3 |
| 7.42 | d | 5.0 | H-6 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 152.1 | C-7a |
| 150.5 | C-5 |
| 149.8 | C-3a |
| 130.2 | C-6 |
| 125.5 | C-3 |
| 118.0 | C-2 |
| 116.3 | C-7 |
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative abundance, %) |
| [M]⁺ | 247/249/251 (Calculated for C₇H₃BrClNS) |
| [M-Br]⁺ | 168/170 |
| [M-Cl]⁺ | 212/214 |
| [M-Br-Cl]⁺ | 133 |
Note: The isotopic distribution for bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) will result in characteristic isotopic patterns for the molecular ion and chlorine/bromine-containing fragments.
Proposed Synthetic Protocol
The most direct synthetic route to this compound is the electrophilic bromination of the commercially available precursor, 7-chlorothieno[3,2-b]pyridine. The thiophene ring is generally more susceptible to electrophilic substitution than the pyridine ring.
Experimental Protocol: Synthesis of this compound
Materials:
-
7-chlorothieno[3,2-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 7-chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DMF, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Visualizations
Diagram 1: Proposed Synthetic Workflow for this compound
Analysis of 2-Bromo-7-chlorothieno[3,2-b]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide, therefore, provides a foundational understanding based on the analysis of closely related thieno[3,2-b]pyridine derivatives. It outlines a plausible synthetic strategy, predicts the expected ¹H and ¹³C NMR spectral characteristics, and details a general experimental protocol for NMR analysis applicable to this class of compounds. This information is intended to serve as a valuable resource for researchers initiating work on 2-Bromo-7-chlorothieno[3,2-b]pyridine, enabling them to design synthetic routes and interpret analytical data.
Proposed Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the construction of the thieno[3,2-b]pyridine core, followed by selective halogenation. A potential synthetic workflow is outlined below.
Technical Guide: On the Synthesis and Crystallographic Analysis of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of 2-Bromo-7-chlorothieno[3,2-b]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases at the time of this writing, this guide furnishes a hypothetical synthesis protocol based on established methodologies for related thieno[3,2-b]pyridine derivatives. Furthermore, it outlines a general experimental workflow for the determination of a single-crystal X-ray structure, which would be applicable to this compound. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and structural characterization of novel heterocyclic compounds.
Introduction
Thieno[3,2-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The substitution of this scaffold with various functional groups, such as halogens, allows for the fine-tuning of their physicochemical and pharmacological properties. The target compound, this compound (C₇H₃BrClNS), represents a potentially valuable intermediate for the synthesis of more complex molecules.[1] The precise determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and potential for crystal engineering.
Molecular and Physicochemical Data
While experimental crystallographic data is not available, some basic molecular information for this compound has been reported.
| Property | Value |
| Molecular Formula | C₇H₃BrClNS |
| Monoisotopic Mass | 246.8858 Da |
| Predicted XlogP | 3.6 |
Table 1: Physicochemical properties of this compound.[1]
Hypothetical Synthesis Protocol
The synthesis of this compound can be envisioned through a multi-step process, drawing parallels from the synthesis of related halogenated thieno[3,2-b]pyridines.[2][3][4] A plausible synthetic route is outlined below.
Step 1: Synthesis of 7-chlorothieno[3,2-b]pyridin-2-amine
A common precursor for such compounds is the corresponding amino-substituted thienopyridine. The synthesis would likely involve the cyclization of a substituted pyridine with a thiophene precursor.
Step 2: Sandmeyer-type Reaction for Bromination
The introduction of the bromine atom at the 2-position could be achieved via a Sandmeyer-type reaction from the 7-chlorothieno[3,2-b]pyridin-2-amine intermediate.
-
Reagents and Solvents: 7-chlorothieno[3,2-b]pyridin-2-amine, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve 7-chlorothieno[3,2-b]pyridin-2-amine in an aqueous solution of hydrobromic acid at a low temperature (typically 0-5 °C).
-
Slowly add a solution of sodium nitrite in water to the reaction mixture to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The crude product can be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed with a sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate.
-
Purification of the final product, this compound, would likely be achieved through column chromatography on silica gel.
-
Caption: Hypothetical workflow for the synthesis of this compound.
General Experimental Protocol for Single-Crystal X-ray Diffraction
Should single crystals of this compound be obtained, the following general procedure for single-crystal X-ray diffraction would be employed to determine its crystal structure.[5][6][7]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, or a mixture of hexane and ethyl acetate). Vapor diffusion or slow cooling methods can also be employed.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.[8]
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).[7] Data is collected at a specific temperature (e.g., 100 K or 293 K) by rotating the crystal and collecting a series of diffraction images over a range of angles.
-
Data Processing: The collected diffraction data is processed using specialized software to integrate the reflection intensities and perform corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters for non-hydrogen atoms are typically refined. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.
Caption: A generalized workflow for single-crystal X-ray structure determination.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, this guide provides a foundational framework for its synthesis and crystallographic analysis. The outlined hypothetical synthesis and general X-ray diffraction protocols are based on well-established chemical principles and experimental practices. The determination of the crystal structure of this compound would be a valuable contribution to the field, providing crucial data for structure-activity relationship studies and the rational design of new therapeutic agents and functional materials. Further experimental work is required to validate the proposed synthetic route and to obtain single crystals for X-ray diffraction analysis.
References
- 1. PubChemLite - this compound (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 2. Page loading... [wap.guidechem.com]
- 3. 7-Chlorothieno[3,2-b]pyridine | 69627-03-8 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. fiveable.me [fiveable.me]
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thieno[3,2-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine core, a fused heterocyclic system comprising a thiophene and a pyridine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of thieno[3,2-b]pyridine derivatives, with a focus on their applications in drug discovery. We will delve into key synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by these compounds.
A Historical Perspective: From Obscurity to a Privileged Scaffold
The exploration of thienopyridines, the broader class of compounds to which thieno[3,2-b]pyridines belong, dates back to the early 20th century. One of the earliest mentions of a related thieno[2,3-b]pyridine synthesis was by Steinkopf and Lützkendorf in 1913. However, the thieno[3,2-b]pyridine isomer remained relatively underexplored for several decades. It was not until the latter half of the 20th century that synthetic chemists began to develop more efficient routes to this scaffold, paving the way for its investigation in medicinal chemistry. A notable early synthesis was reported in the late 1960s, which provided a foundational method for accessing the core structure. The subsequent decades saw a surge in interest, driven by the discovery of their diverse biological activities, cementing the thieno[3,2-b]pyridine core as a valuable asset in the pursuit of novel therapeutics.
Synthetic Strategies: Building the Thieno[3,2-b]pyridine Core
The construction of the thieno[3,2-b]pyridine skeleton can be approached in several ways, primarily involving either the formation of the pyridine ring onto a pre-existing thiophene or the annulation of the thiophene ring onto a pyridine precursor.
Friedländer Annulation
A classical approach for constructing the pyridine ring is the Friedländer annulation. This method involves the condensation of a 2-aminothiophene carbaldehyde or ketone with a compound containing an active methylene group.
Gewald and Fiesselmann Reactions in Thiophene Synthesis
While not directly forming the thieno[3,2-b]pyridine system in one step, the Gewald and Fiesselmann reactions are fundamental in preparing substituted thiophenes, which are crucial precursors for subsequent pyridine ring formation. The Gewald reaction, for instance, is a multicomponent reaction that efficiently produces 2-aminothiophenes.
Modern Synthetic Approaches
Contemporary methods often employ transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diversity to the thieno[3,2-b]pyridine core. These powerful reactions allow for the late-stage functionalization of the scaffold, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Therapeutic Applications and Mechanisms of Action
The rigid, planar structure of the thieno[3,2-b]pyridine core serves as an excellent anchor for substituents to interact with the binding sites of various proteins, leading to a broad spectrum of pharmacological activities.
Oncology: Targeting Key Kinases
A significant area of application for thieno[3,2-b]pyridine derivatives is in oncology, where they have been developed as potent kinase inhibitors.
Several thieno[3,2-b]pyridine derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase, both of which are crucial for tumor angiogenesis and metastasis.[1] For example, compounds with a 7-amino substitution on the thieno[3,2-b]pyridine ring have shown potent inhibitory activity.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 7-aminothieno[3,2-b]pyridines | VEGFR-2 | 1 - 50 | [1][2] |
| 2-heteroaryl-7-aminothieno[3,2-b]pyridines | Src | 5 - 100 | [2][3] |
| 7-arylethers of thieno[3,2-b]pyridines | c-Met/VEGFR-2 | 10 - 200 | [2] |
| Thieno[3,2-b]pyridine-based | Haspin | 6 | [4] |
Neurodegenerative Disorders: Huntington's Disease
Recent advancements have highlighted the potential of thieno[3,2-b]pyridine derivatives in the treatment of Huntington's disease. These compounds have been shown to modulate the splicing of the huntingtin (HTT) gene pre-mRNA, leading to a reduction in the levels of the mutant huntingtin protein.
The proposed mechanism involves the binding of the small molecule to the pre-mRNA, which influences the recruitment or activity of splicing factors, such as SRSF6, ultimately leading to the inclusion of a "poison exon" or promoting premature polyadenylation, resulting in a non-functional or degraded mRNA transcript.[5][6]
Other Therapeutic Areas
The versatility of the thieno[3,2-b]pyridine scaffold extends to other therapeutic areas, including:
-
Anti-inflammatory agents: Through inhibition of various inflammatory mediators.
-
Antimicrobial agents: Demonstrating activity against a range of pathogens.
-
Metabolic disorders: Showing potential in the regulation of metabolic pathways.
Experimental Protocols
General Synthetic Protocol for Thieno[3,2-b]pyridine-5-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of 7-substituted thieno[3,2-b]pyridine-5-carboxamides, a class of compounds that has shown significant biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory mechanisms of incomplete huntingtin mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
The Versatile Building Block: A Technical Guide to 2-Bromo-7-chlorothieno[3,2-b]pyridine and Its Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active molecules. Among its derivatives, 2-Bromo-7-chlorothieno[3,2-b]pyridine stands out as a versatile and highly valuable intermediate for the synthesis of potent kinase inhibitors and other therapeutic agents. This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols related to this key building block, with a focus on its role in the development of targeted cancer therapies.
Core Properties and Synthesis
This compound is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClNS. The presence of two distinct halogen atoms at the 2- and 7-positions allows for selective functionalization through various cross-coupling reactions, making it an ideal starting material for the creation of diverse chemical libraries.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Potential Applications in Drug Discovery
The primary application of this compound lies in its use as a scaffold for the development of potent kinase inhibitors. The thieno[3,2-b]pyridine core is a key pharmacophore in a number of inhibitors targeting kinases that are crucial for tumor growth and angiogenesis, such as VEGFR-2 and c-Met.
The bromine and chlorine atoms on the scaffold serve as handles for introducing various substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a process known as Structure-Activity Relationship (SAR) studies, to optimize the potency and selectivity of the inhibitors.
Key Cross-Coupling Reactions
The bromo and chloro substituents can be selectively targeted in cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed reactions, allowing for sequential functionalization.
The Diverse Biological Activities of Substituted Thienopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thienopyridine core, a fused heterocyclic system of thiophene and pyridine rings, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of blockbuster drugs and a plethora of promising therapeutic candidates. This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted thienopyridines, with a focus on their antiplatelet, anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a comprehensive resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key molecular pathways to aid in ongoing research and drug development efforts.
Antiplatelet Activity: Targeting the P2Y12 Receptor
The most well-established therapeutic application of substituted thienopyridines is in the prevention of thrombotic events. Drugs such as ticlopidine, clopidogrel, and prasugrel are cornerstones of antiplatelet therapy. These compounds are prodrugs that undergo metabolic activation to form an active metabolite that irreversibly antagonizes the P2Y12 receptor on platelets.[1][2][3]
Quantitative Data for Antiplatelet Activity
The potency of thienopyridine derivatives as antiplatelet agents is typically quantified by their ability to inhibit ADP-induced platelet aggregation (IC50) and their binding affinity to the P2Y12 receptor (Ki).
| Compound | Target | Assay | IC50 | Ki | Reference |
| Clopidogrel (active metabolite) | P2Y12 | Platelet Aggregation | ~2 µM | - | [2] |
| Prasugrel (active metabolite) | P2Y12 | Platelet Aggregation | ~1 µM | - | [4] |
| Ticlopidine (active metabolite) | P2Y12 | Platelet Aggregation | >10 µM | - | [2] |
Experimental Protocols
1.2.1. Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of an agonist like ADP.
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar in an aggregometer at 37°C.
-
The thienopyridine derivative (or its active metabolite) is added to the PRP and incubated.
-
Platelet aggregation is induced by adding a standard concentration of ADP.
-
The change in light transmission is recorded over time.
-
-
Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
1.2.2. P2Y12 Receptor Binding Assay
This assay determines the binding affinity of a compound to the P2Y12 receptor, often using a radiolabeled ligand in a competitive binding format.
-
Membrane Preparation: Platelet membranes expressing the P2Y12 receptor are prepared from human platelets or a suitable cell line.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite) and varying concentrations of the test compound.
-
Separation and Detection: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity of the filter is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Signaling Pathway
The binding of ADP to the P2Y12 receptor initiates a Gi-coupled signaling cascade that leads to platelet activation and aggregation. Thienopyridine active metabolites irreversibly block this receptor, thereby inhibiting these downstream effects.
Anticancer Activity: A Multifaceted Approach
Substituted thienopyridines have garnered significant attention for their potential as anticancer agents, exhibiting activity against a range of cancer cell lines.[5][6][7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[8][9][10]
Quantitative Data for Anticancer Activity
The anticancer efficacy of thienopyridine derivatives is typically expressed as the half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific molecular targets.
| Compound/Derivative Class | Target/Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | 0.021 - 0.047 | [8] |
| Thieno[2,3-b]pyridine derivative (Compound 10) | A549 (Lung Carcinoma) | 0.005 | [6] |
| Thieno[2,3-b]pyridine derivative (Compound 10) | HeLa (Cervical Cancer) | 2.833 | [6] |
| Thieno[2,3-b]pyridine derivative (Compound 10) | MCF-7 (Breast Cancer) | 13.581 | [6] |
| Thieno[2,3-c]pyridine derivative (Compound 6i) | HSC3 (Head and Neck Cancer) | 10.8 | [5] |
| Thieno[2,3-c]pyridine derivative (Compound 6i) | T47D (Breast Cancer) | 11.7 | [5] |
| Thieno[2,3-c]pyridine derivative (Compound 6i) | RKO (Colorectal Cancer) | 12.4 | [5] |
| Thienopyrimidine derivatives | MCF-7 (Breast Cancer) | 22.12 - 37.78 | [6] |
Experimental Protocols
2.2.1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thienopyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
2.2.2. VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Assay Setup: The assay is typically performed in a 96-well plate containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: The thienopyridine derivative is added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: The percentage of inhibition of VEGFR-2 activity is calculated, and the IC50 value is determined.
Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 by thienopyridine derivatives can block downstream signaling pathways, leading to reduced endothelial cell proliferation, migration, and survival.
Antimicrobial Activity
Several studies have highlighted the potential of substituted thienopyridines as a novel class of antimicrobial agents, demonstrating activity against a range of pathogenic bacteria and fungi.
Quantitative Data for Antimicrobial Activity
The antimicrobial efficacy of thienopyridine derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Thienopyridine derivative (9b) | Staphylococcus aureus | 15.63 | |
| Thienopyridine derivative (12b) | Escherichia coli | 15.63 | |
| Thienopyrimidine derivative (13) | Staphylococcus aureus | - (High activity) | |
| Thienopyrimidine derivative (13) | Escherichia coli | - (High activity) | |
| Thienopyrimidine derivative (8iii) | Candida albicans | 31.25 | [10] |
| Thienopyrimidine derivative (8iii) | Candida parapsilosis | 62.5 | [10] |
| Thienopyrimidine derivative (12ii) | Staphylococcus aureus | 125 | [10] |
| Thienopyrimidine derivative (12ii) | Escherichia coli | 125 | [10] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The thienopyridine derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of substituted thienopyridines has been investigated, with some derivatives showing inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1][10]
Quantitative Data for Anti-inflammatory Activity
The anti-inflammatory activity of thienopyridine derivatives is often assessed by their ability to inhibit COX enzymes (IC50).
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| Pyridine derivative (7a) | Nitric Oxide Production | 76.6 | [1] |
| Pyridine derivative (7f) | Nitric Oxide Production | 96.8 | [1] |
| Pyrimidine derivative (9a) | Nitric Oxide Production | 83.1 | [1] |
| Pyrimidine derivative (9d) | Nitric Oxide Production | 88.7 | [1] |
| Thieno[2,3-d]pyrimidine derivative (4) | COX-2 | - (High Selectivity) | |
| Thieno[2,3-d]pyrimidine derivative (11) | COX-2 | - (High Selectivity) | |
| Thieno[2,3-d]pyrimidine derivative (6o) | 15-LOX | 1.17 | |
| Thieno[2,3-d]pyrimidine derivative (6o) | Nitric Oxide Production | 7.77 |
Experimental Protocol: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the thienopyridine derivative.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) or other detection methods.
-
Data Analysis: The percentage of inhibition of COX activity is calculated, and the IC50 values for both COX-1 and COX-2 are determined to assess potency and selectivity.
Signaling Pathway
Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Inhibition of COX-2, the inducible isoform of the enzyme, is a major target for anti-inflammatory drugs.
References
- 1. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 2. academic.oup.com [academic.oup.com]
- 3. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. researchgate.net [researchgate.net]
- 6. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 10. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyridines are a significant class of heterocyclic compounds characterized by a thiophene ring fused to a pyridine ring.[1] This scaffold is of considerable interest in medicinal chemistry and materials science due to its diverse biological activities and electronic properties.[2][3] The thieno[3,2-b]pyridine isomer, in particular, serves as a core structure in the development of various therapeutic agents.[4] This guide focuses on the specific derivative, 2-Bromo-7-chlorothieno[3,2-b]pyridine, providing a theoretical framework for its synthesis, potential properties, and avenues for future research.
Physicochemical Properties and Predicted Data
While experimental data is unavailable, computational predictions from publicly available databases provide insights into the physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₃BrClNS | PubChem[5] |
| Molecular Weight | 248.53 g/mol | PubChem[5] |
| Monoisotopic Mass | 246.8858 Da | PubChem[5] |
| Predicted XlogP | 3.6 | PubChem[5] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Predicted Hydrogen Bond Acceptor Count | 2 | PubChem[5] |
| Predicted Rotatable Bond Count | 0 | PubChem[5] |
| Predicted Topological Polar Surface Area | 41.1 Ų | PubChem[5] |
| Predicted Heavy Atom Count | 11 | PubChem[5] |
Table 1: Predicted Physicochemical Properties of this compound.
Proposed Synthesis
A plausible synthetic route to this compound would involve a two-step process starting from the known compound thieno[3,2-b]pyridin-7(4H)-one.
Step 1: Synthesis of 7-chlorothieno[3,2-b]pyridine
The parent compound, 7-chlorothieno[3,2-b]pyridine, can be synthesized from thieno[3,2-b]pyridin-7(4H)-one.
Experimental Protocol (Literature-derived for 7-chlorothieno[3,2-b]pyridine)
-
To a solution of thieno[3,2-b]pyridin-7(4H)-one in a suitable solvent such as dichloromethane, a chlorinating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is added.
-
The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the completion of the reaction.
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure to yield 7-chlorothieno[3,2-b]pyridine.
Step 2: Proposed Bromination of 7-chlorothieno[3,2-b]pyridine
The introduction of a bromine atom at the 2-position of the thieno[3,2-b]pyridine core is anticipated to proceed via an electrophilic aromatic substitution reaction. The thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring.
Proposed Experimental Protocol
-
7-chlorothieno[3,2-b]pyridine is dissolved in a suitable inert solvent, such as a halogenated hydrocarbon or acetic acid.
-
A brominating agent, for instance, N-Bromosuccinimide (NBS) or liquid bromine, is added to the solution. The reaction may require a catalyst, such as a Lewis acid, depending on the reactivity of the substrate.
-
The reaction temperature is controlled, potentially starting at a low temperature and gradually warming to room temperature or being heated to facilitate the reaction.
-
Progress is monitored by an appropriate analytical technique (TLC, GC-MS, or LC-MS).
-
Following the completion of the reaction, the mixture is worked up to remove excess brominating agent and byproducts. This typically involves washing with a reducing agent solution (e.g., sodium thiosulfate) and a basic solution (e.g., sodium bicarbonate).
-
The crude product is then purified, likely through column chromatography, to isolate this compound.
Below is a conceptual workflow for the proposed synthesis.
References
- 1. Human Metabolome Database: Showing metabocard for Thieno[3,2-b]pyridine (HMDB0258986) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 5. PubChemLite - this compound (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Safety and Handling of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 2-Bromo-7-chlorothieno[3,2-b]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from a closely related analogue, 2-bromopyridine, to provide a robust framework for safe handling and use.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₃BrClNS |
| Molecular Weight | 248.53 g/mol |
| CAS Number | Not available |
| Appearance | Expected to be a solid |
| Solubility | Expected to be soluble in organic solvents |
Safety and Hazard Information
The following safety and hazard information is based on the available data for 2-bromopyridine and should be considered as a baseline for handling this compound. The presence of a chloro group and a fused thiophene ring may alter the toxicological properties, and therefore, this compound should be handled with extreme caution.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
| Flammable Liquids | 4 | H227: Combustible liquid. |
Precautionary Statements
| Type | Code | Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| P262 | Do not get in eyes, on skin, or on clothing. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/ physician. |
| P302 + P352 + P310 | IF ON SKIN: Wash with plenty of soap and water. Immediately call a POISON CENTER or doctor/ physician. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | |
| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Handling and Storage
3.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage when handling larger quantities.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge for organic vapors if working outside a fume hood or if there is a risk of inhalation.
3.2. Engineering Controls
-
All work with this compound should be conducted in a well-ventilated chemical fume hood.
-
An emergency eyewash station and safety shower must be readily accessible.
3.3. Storage
-
Store in a tightly sealed, labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[2]
-
Store in a locked cabinet or other secure area.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst, 1-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Context and Signaling Pathways
Thienopyridine derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy.
References
Methodological & Application
Synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine: A Detailed Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine, a key intermediate in the development of novel therapeutics. The protocol herein is based on established principles of electrophilic aromatic substitution on thieno[3,2-b]pyridine systems and related heterocyclic compounds.
Introduction
Thieno[3,2-b]pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. The fused ring system provides a rigid scaffold that can be functionalized to interact with a variety of biological targets. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. The presence of two distinct halogen atoms at positions 2 and 7 allows for selective functionalization through various cross-coupling reactions, making it a valuable precursor for generating diverse chemical libraries.
Reaction Scheme
The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from thieno[3,2-b]pyridin-7(4H)-one. The first step involves the conversion of the ketone to the corresponding 7-chloro derivative. The second step is the regioselective bromination of the electron-rich thiophene ring at the 2-position.
Step 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
Step 2: Synthesis of this compound
Experimental Protocols
Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This protocol is adapted from the procedure described by ChemicalBook.[1]
Materials:
-
thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a 250 mL round-bottom flask, add dichloromethane (30 mL) and 1,2-dichloroethane (20 mL).
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) to the solvent mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the cooled mixture.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 7-chlorothieno[3,2-b]pyridine, is expected to precipitate as a pale yellow solid.[1]
-
Isolate the solid by filtration and wash with cold solvent.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Proposed Synthesis of this compound
This proposed protocol is based on general methods for the bromination of thiophene and its fused-ring analogues. The thiophene ring in the thieno[3,2-b]pyridine system is activated towards electrophilic substitution, with the 2-position being the most reactive site. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.
Materials:
-
7-Chlorothieno[3,2-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 7-chlorothieno[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Reactant and Product Information for the Synthesis of 7-Chlorothieno[3,2-b]pyridine
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |
| thieno[3,2-b]pyridin-7(4H)-one | C₇H₅NOS | 151.19 | 10.58 | 1.6 g |
| Oxalyl chloride | C₂Cl₂O₂ | 126.93 | 33.86 | 2.9 mL |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 23.28 | 1.8 mL |
| 7-Chlorothieno[3,2-b]pyridine | C₇H₄ClNS | 169.63 | - | 1.7 g (90% yield)[1] |
Table 2: Proposed Reactant and Product Information for the Synthesis of this compound
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |
| 7-Chlorothieno[3,2-b]pyridine | C₇H₄ClNS | 169.63 | 1.0 (example) | 169.6 mg |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | 1.05 (example) | 186.9 mg |
| This compound | C₇H₃BrClNS | 248.53 | - | - |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Oxalyl chloride is highly toxic and corrosive and reacts violently with water. Handle with extreme care.
-
N-Bromosuccinimide is an irritant and should be handled with care.
-
Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Avoid inhalation and skin contact.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. Recommended methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the compound, showing the expected shifts and coupling constants for the aromatic protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
The protocol described provides a reliable pathway for the synthesis of this compound, a key intermediate for drug discovery and development. The two-step synthesis is efficient and utilizes readily available reagents. The proposed bromination step is based on well-established reactivity patterns of similar heterocyclic systems and is expected to proceed with high regioselectivity. Careful execution of these protocols and appropriate characterization will yield the desired compound in good purity for further synthetic applications.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, with derivatives demonstrating potential as kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptors.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the functionalization of this core structure, enabling the formation of carbon-carbon bonds with a wide variety of aryl and heteroaryl boronic acids or their esters.[1][2]
This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Bromo-7-chlorothieno[3,2-b]pyridine. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, selective functionalization at the 2-position is anticipated.[3] This allows for the synthesis of 2-aryl-7-chlorothieno[3,2-b]pyridines, which can serve as versatile intermediates for further diversification at the 7-position.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[2] The catalytic cycle is generally understood to proceed through three main steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the pyridine nitrogen in the thieno[3,2-b]pyridine core can potentially influence the reaction by coordinating to the palladium catalyst, which necessitates careful selection of ligands and reaction conditions to ensure high yields.[2]
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the selective Suzuki-Miyaura coupling of this compound with various boronic acids. These conditions are based on established protocols for structurally similar heteroaryl bromides and serve as a starting point for optimization.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%), PdCl₂(dppf) (2-3 mol%), or Pd₂(dba)₃ (1-2 mol%) with a suitable ligand. | The choice of catalyst and ligand is crucial and can significantly impact reaction efficiency and selectivity. Buchwald ligands, for instance, are often effective for challenging substrates.[4] |
| Ligand (if applicable) | PPh₃ (2-4 mol%), SPhos (2-4 mol%), or other phosphine-based ligands. | The ligand stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle. |
| Base | K₂CO₃ (2.0-3.0 equiv.), K₃PO₄ (2.0-3.0 equiv.), or Cs₂CO₃ (2.0 equiv.). | The base is required to activate the boronic acid for transmetalation.[5] |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF. | Solvents should be anhydrous and degassed to prevent catalyst deactivation.[2] |
| Temperature | 80-110 °C | The reaction temperature is optimized to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2][4] |
Experimental Protocols
This section provides a detailed, generalized protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to create an oxygen-free environment.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-7-chlorothieno[3,2-b]pyridine.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are crucial components in a vast array of pharmaceuticals, agrochemicals, and functional materials. The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to selectively introduce an amino group at the 2-position of 2-Bromo-7-chlorothieno[3,2-b]pyridine opens up a direct and modular route to novel derivatives for drug discovery and development.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, offering a robust starting point for researchers. The methodologies are based on established procedures for structurally similar heteroaryl halides and are designed to be a practical guide for both academic and industrial scientists.[1]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-amino-7-chlorothieno[3,2-b]pyridine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2][3]
The careful selection of the palladium source, ligand, base, and solvent is critical for achieving high reaction efficiency and yield.[4]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromopyridines and other heteroaryl bromides, providing a strong predictive framework for the amination of this compound.
| Parameter | Typical Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol% is used.[4] |
| Ligand | Xantphos, (±)-BINAP, tBu₃P·HBF₄ | Ligand choice is crucial and often substrate-dependent.[5][6] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is generally required.[5][6] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal results.[4] |
| Amine | Primary or secondary amines | 1.2-1.5 equivalents are typically used.[4] |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the substrates.[4] |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS for completion.[2][5] |
| Expected Yield | 60-95% | Yields are highly dependent on the specific amine and reaction conditions.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with a generic amine.
Materials:
-
This compound (1.0 equivalent)
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.[4]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[4]
-
Add this compound and the amine to the reaction vessel.
-
Add the anhydrous solvent via syringe.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-7-chlorothieno[3,2-b]pyridine derivative.[6]
Protocol for Amination with a Volatile Amine
For reactions involving volatile amines, modifications to the general protocol are necessary to prevent the loss of the reagent.
Procedure:
-
Follow steps 1-3 of the general protocol in a sealed tube.
-
Add the anhydrous solvent via syringe.
-
If the amine is a gas, it can be bubbled through the solution or added as a solution in the reaction solvent.
-
Tightly seal the tube.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for the required time.[4]
-
After cooling to room temperature, carefully open the sealed tube in a well-ventilated fume hood.
-
Proceed with the work-up and purification as described in the general protocol.[2]
Visualizations
Caption: Reaction scheme for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to selectively functionalize this core structure is of paramount importance in medicinal chemistry and materials science for the generation of novel molecular entities with tailored properties. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-7-chlorothieno[3,2-b]pyridine, a versatile building block for the synthesis of diverse derivatives.
The presence of two distinct halogen atoms on the thieno[3,2-b]pyridine core, a bromine at the 2-position and a chlorine at the 7-position, allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling site-selective modifications at the 2-position while leaving the 7-chloro substituent available for subsequent transformations.
This guide covers three fundamental palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a wide range of amines.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
Data Presentation: Comparative Reaction Conditions
The following tables summarize typical reaction conditions for the selective cross-coupling at the 2-bromo position of this compound. These conditions are based on established protocols for related heteroaryl bromides and serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12-16 | 75-90 | A standard and reliable catalyst system. |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8-12 | 80-95 | Often provides excellent yields for a broad range of substrates. |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 6-10 | 85-98 | Buchwald ligands can enhance reactivity for challenging substrates. |
Table 2: Buchwald-Hartwig Amination of this compound
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 70-90 | A classic system for C-N bond formation. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 110 | 8-16 | 80-95 | Effective for a wide variety of amines. |
| G3-XPhos (2) | - | LHMDS (1.5) | 1,4-Dioxane | 100 | 4-8 | 85-98 | Pre-catalyst systems can offer improved reactivity and reproducibility. |
Table 3: Sonogashira Coupling of this compound
| Catalyst (mol%) | Co-catalyst (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 | 6-12 | 70-85 | Standard Sonogashira conditions. |
| Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine (3) | DMF | 80 | 4-8 | 75-90 | Can be more effective for less reactive substrates. |
| Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8-16 | 80-95 | Copper-free conditions can be beneficial for sensitive substrates. |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All palladium catalysts and phosphine ligands are air and/or moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous tert-Butanol (t-BuOH)
Procedure:
-
In a glovebox, add Pd(OAc)₂, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add this compound and the amine.
-
Seal the tube, remove it from the glovebox, and add anhydrous t-BuOH via syringe.
-
Place the reaction mixture in a preheated oil bath at 110 °C.
-
Stir vigorously for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with dichloromethane and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at 60 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
General Palladium-Catalyzed Cross-Coupling Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Site-Selectivity in the Cross-Coupling of this compound
Caption: Expected site-selectivity in the cross-coupling of this compound.
Application Notes and Protocols for the Preparation of Kinase Inhibitors from 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of kinase inhibitors derived from the versatile 2-Bromo-7-chlorothieno[3,2-b]pyridine scaffold. This heterocyclic core is a key building block for the development of potent and selective inhibitors targeting various protein kinases implicated in oncology and other diseases. The protocols outlined below detail the chemical synthesis, in vitro biological evaluation, and relevant signaling pathways.
Introduction
The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core of several clinically investigated kinase inhibitors. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The di-halogenated starting material, this compound, offers two distinct reactive sites for sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the systematic construction of a library of candidate compounds for screening against a panel of kinases.
Data Presentation: Efficacy of Thieno[3,2-b]pyridine-Based Kinase Inhibitors
The following tables summarize the in vitro potency of representative kinase inhibitors built upon the thieno[3,2-b]pyridine core.
| Compound | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Sitravatinib (MGCD516) | VEGFR2, MET, AXL, MERTK, KIT, FLT3, RET, Trk family | 2-20 | [1][2] |
| MU1920 | Haspin | 6 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Synthesis of a Disubstituted Thieno[3,2-b]pyridine Kinase Inhibitor via Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of a disubstituted thieno[3,2-b]pyridine derivative, a potential kinase inhibitor, starting from this compound. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Amine (e.g., aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Sodium tert-butoxide (NaOtBu)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Part A: Selective Suzuki-Miyaura Coupling at the C-2 Position
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst system such as Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-7-chlorothieno[3,2-b]pyridine intermediate.
Part B: Buchwald-Hartwig Amination at the C-7 Position
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-aryl-7-chlorothieno[3,2-b]pyridine intermediate (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst system such as Pd₂(dba)₃ (2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous toluene.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final disubstituted thieno[3,2-b]pyridine product.
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol provides a general method for determining the inhibitory potency (IC50) of a synthesized compound against a target kinase. This example is for a generic tyrosine kinase.
Materials:
-
Recombinant active target kinase (e.g., VEGFR-2, Src)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1 peptide)
-
Synthesized inhibitor compound
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO. Further dilute these solutions in the Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and diluted inhibitor or vehicle control (DMSO in Kinase Assay Buffer).
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the assay.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Cell-Based Proliferation Assay
This protocol measures the effect of a synthesized inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., a line known to be dependent on the target kinase)
-
Cell culture medium and supplements
-
Synthesized inhibitor compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor compound or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Overview of Src kinase signaling.
Caption: Role of Haspin kinase in mitosis.
Experimental Workflows
Caption: Synthetic workflow for kinase inhibitors.
Caption: In vitro kinase assay workflow.
References
Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds with diverse biological activities. In the realm of oncology, derivatives of this scaffold have emerged as promising candidates for the development of novel anticancer agents. The presence of halogen atoms at key positions, such as in 2-Bromo-7-chlorothieno[3,2-b]pyridine, provides versatile handles for synthetic modification through various cross-coupling reactions. This allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This document provides detailed protocols for the synthesis of novel thieno[3,2-b]pyridine derivatives starting from this compound. The primary synthetic strategies employed are the Palladium-catalyzed Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which enable the introduction of diverse aryl, heteroaryl, and amine functionalities. Additionally, protocols for the evaluation of the anticancer activity of these novel compounds are described, including in vitro cytotoxicity assays against relevant cancer cell lines.
Synthetic Pathways
The functionalization of the this compound core can be efficiently achieved at the 2-position via Suzuki-Miyaura coupling to introduce various (hetero)aryl groups or via Buchwald-Hartwig amination to install different amine moieties. The 7-chloro position can also be targeted for further diversification, although the focus of these protocols is on the more reactive 2-bromo position.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of novel anticancer agents from this compound is depicted below.
Experimental Protocols: Synthesis
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of 2-(hetero)aryl-7-chlorothieno[3,2-b]pyridines.
Materials:
-
This compound
-
(Hetero)aryl boronic acid or pinacol borane ester (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Na₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the corresponding (hetero)aryl boronic acid or ester (1.2 eq), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Pd(PPh₃)₄ (0.05 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(hetero)aryl-7-chlorothieno[3,2-b]pyridine.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines the synthesis of 2-amino-7-chlorothieno[3,2-b]pyridine derivatives.
Materials:
-
This compound
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.04 eq)
-
CS₂CO₃ (1.5 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), and CS₂CO₃ (1.5 eq).
-
Add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon).
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 2-amino-7-chlorothieno[3,2-b]pyridine derivative.
Data Presentation: Synthetic and Biological Data
The following tables summarize hypothetical yields and anticancer activity data for a representative set of synthesized compounds.
Table 1: Synthesis of 2-Substituted-7-chlorothieno[3,2-b]pyridine Derivatives
| Compound ID | R Group | Synthetic Method | Yield (%) |
| TP-1 | 4-Methoxyphenyl | Suzuki-Miyaura | 85 |
| TP-2 | 3-Fluorophenyl | Suzuki-Miyaura | 78 |
| TP-3 | Pyridin-4-yl | Suzuki-Miyaura | 72 |
| TP-4 | Morpholino | Buchwald-Hartwig | 65 |
| TP-5 | N-Methylpiperazinyl | Buchwald-Hartwig | 68 |
Table 2: In Vitro Anticancer Activity (IC₅₀ Values in µM)
| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) |
| TP-1 | 12.5 | 15.2 | 25.8 |
| TP-2 | 8.7 | 9.1 | 18.4 |
| TP-3 | 5.2 | 6.8 | 11.5 |
| TP-4 | 20.1 | 28.4 | > 50 |
| TP-5 | 9.8 | 11.3 | 22.7 |
| Doxorubicin | 0.8 | 1.2 | 1.5 |
Experimental Protocols: Biological Evaluation
MTT Assay for Cell Viability
This assay determines the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48 hours. Use DMSO as a vehicle control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways
Many thienopyridine derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial cancer signaling pathways. The PI3K/AKT/mTOR and Ras/MAPK pathways are common targets.[1][2] Dual inhibition of these interconnected pathways can be a powerful strategy to overcome drug resistance.[3]
These detailed protocols and application notes provide a comprehensive framework for the synthesis and evaluation of novel anticancer agents derived from this compound, facilitating further research and development in this promising area of medicinal chemistry.
References
Functionalization of the Thieno[3,2-b]pyridine Core: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the thieno[3,2-b]pyridine scaffold represents a privileged heterocyclic core with significant potential in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1][2] This document provides detailed application notes and experimental protocols for the functionalization of the thieno[3,2-b]pyridine core, enabling the synthesis of diverse compound libraries for screening and lead optimization.
Application Notes
The thieno[3,2-b]pyridine core can be functionalized at various positions, primarily on the thiophene and pyridine rings. Key synthetic strategies include direct C-H activation, cross-coupling reactions, and oxidation, allowing for the introduction of a wide array of substituents.
Direct C-H Arylation: A powerful and atom-economical method for forging carbon-carbon bonds is the direct C-H arylation of the thiophene ring.[3] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process. Palladium catalysis is commonly employed to achieve regioselective arylation at the C2 and C3 positions of the thieno[3,2-b]pyridine core.[3]
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are versatile tools for introducing aryl, heteroaryl, alkynyl, and amino groups onto the thieno[3,2-b]pyridine scaffold.[4][5]
-
Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling a boronic acid or ester with a halide or triflate. It has been successfully applied to synthesize 3-arylthieno[3,2-b]pyridine derivatives.[4]
-
Sonogashira Coupling: This method enables the formation of C-C triple bonds by coupling a terminal alkyne with a halide.[5]
-
Buchwald-Hartwig Amination: This reaction is instrumental in forming C-N bonds, allowing for the introduction of various aryl and heteroaryl amines.[5]
Oxidation: Selective oxidation of the sulfur atom in the thiophene ring or the nitrogen atom in the pyridine ring provides another avenue for functionalization. This can lead to the formation of sulfoxides, sulfones, or N-oxides, which can alter the electronic properties and biological activity of the molecule.[6][7][8]
The choice of functionalization strategy depends on the desired substitution pattern and the available starting materials. Careful optimization of reaction conditions, including the catalyst, ligand, base, and solvent, is crucial for achieving high yields and regioselectivity.
Experimental Protocols
Palladium-Catalyzed Direct C-H Arylation at the C3 Position
This protocol is adapted from the direct C-H arylation of 2-phenylthieno[3,2-b]pyridine.[3]
Materials:
-
2-phenylthieno[3,2-b]pyridine
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add 2-phenylthieno[3,2-b]pyridine (1 equivalent), aryl bromide (2 equivalents), Pd(OAc)₂ (desired mol%), and K₂CO₃ (2 equivalents).
-
Add dry toluene to the vessel.
-
Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture at the desired temperature (e.g., 110 °C) under a nitrogen atmosphere for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-phenylthieno[3,2-b]pyridine.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 3-Arylthieno[3,2-b]pyridine-2-carboxylates
This protocol is based on the synthesis of various methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates.[4]
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate
-
Arylboronic acid or trifluoroborate salt (1.2-1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (e.g., 4 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Nitrogen atmosphere
Procedure:
-
In a reaction flask, combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), the arylboronic acid or trifluoroborate salt, PdCl₂(dppf)·CH₂Cl₂, and the base.
-
Add the solvent mixture to the flask.
-
Deaerate the mixture by purging with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for the required time (e.g., 3-5 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate.
Data Presentation
Table 1: Suzuki-Miyaura Cross-Coupling of Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate with Various Aryl Boronic Acids/Salts [4]
| Entry | Aryl Boronic Acid/Salt | Product | Yield (%) | Melting Point (°C) |
| 1 | p-tolyltrifluoroborate | Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | 84 | 153-154 |
| 2 | 4-methoxyphenyltrifluoroborate | Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | 70 | 190-191 |
| 3 | 4-(trifluoromethyl)phenyltrifluoroborate | Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | 40 | 170-171 |
| 4 | (4-chlorophenyl)trifluoroborate | Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate | 82 | 195-196 |
| 5 | 4-pyridine boronic acid | Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | 66 | 192-193 |
| 6 | 3-furanylboronic acid | Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | 52 | 130-132 |
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a thieno[3,2-b]pyridine derivative.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and evaluation of functionalized thieno[3,2-b]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieno[3,2-b]pyridine|High-Quality Research Chemical [benchchem.com]
- 7. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the derivatization of 2-Bromo-7-chlorothieno[3,2-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. The protocols outlined below focus on widely applicable palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies and drug discovery programs. Thieno[3,2-b]pyridine derivatives have shown potential as kinase inhibitors and are of significant interest in the development of novel therapeutics.[1][2]
General Experimental Workflow
The derivatization of this compound typically follows a palladium-catalyzed cross-coupling pathway. The general workflow involves the reaction of the starting material with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base in an appropriate solvent. The choice of reaction conditions is crucial for achieving high yields and purity of the desired product.
References
Application Note: A Scalable Synthetic Protocol for 2-Bromo-7-chlorothieno[3,2-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-7-chlorothieno[3,2-b]pyridine is a key heterocyclic intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors used in oncology research. Its structural motif is present in a range of bioactive molecules, making a reliable and scalable synthesis crucial for drug discovery and development programs. This document outlines a detailed, two-step synthetic protocol for the scale-up production of this compound, commencing with the synthesis of the precursor 7-chlorothieno[3,2-b]pyridine. The subsequent selective bromination at the C2 position of the thiophene ring is achieved using N-bromosuccinimide (NBS), a reagent well-suited for industrial-scale reactions due to its solid nature and high selectivity.
Synthetic Pathway
The proposed synthetic route involves two primary stages: the formation of 7-chlorothieno[3,2-b]pyridine from thieno[3,2-b]pyridin-7(4H)-one, followed by the regioselective bromination to yield the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 7-Chlorothieno[3,2-b]pyridine
This protocol is adapted from established laboratory procedures for a larger scale.
Materials and Equipment:
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet.
-
Heating mantle with temperature controller.
-
Thieno[3,2-b]pyridin-7(4H)-one
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
1,2-Dichloroethane (C₂H₄Cl₂)
Procedure:
-
Reaction Setup: To the 10 L flask, add dichloromethane (3.0 L) and 1,2-dichloroethane (2.0 L) under a nitrogen atmosphere.
-
Vilsmeier Reagent Formation: Cool the solvent mixture to 0°C using an ice bath. Slowly add N,N-dimethylformamide (180 mL, 2.33 mol) followed by the dropwise addition of oxalyl chloride (290 mL, 3.39 mol) over 1 hour, maintaining the internal temperature below 5°C. Stir the resulting mixture for 30 minutes at 0°C.
-
Addition of Starting Material: Add thieno[3,2-b]pyridin-7(4H)-one (160 g, 1.06 mol) portion-wise to the reaction mixture.
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (approximately 65-70°C) and maintain for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product is typically isolated by careful quenching of the reaction mixture with ice-water, followed by extraction and purification.
-
Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 7-chlorothieno[3,2-b]pyridine as a solid.
| Parameter | Value |
| Starting Material | 160 g |
| Oxalyl Chloride | 290 mL |
| DMF | 180 mL |
| Expected Yield | ~90% |
| Purity (by HPLC) | >98% |
Protocol 2: Scale-up Synthesis of this compound
This protocol employs N-bromosuccinimide for a selective and efficient bromination. The bromination of thiophenes with NBS is known to be highly regioselective at the 2-position.[1]
Materials and Equipment:
-
10 L three-necked round-bottom flask with a mechanical stirrer, powder addition funnel, and nitrogen inlet.
-
Cooling bath.
-
7-Chlorothieno[3,2-b]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Reaction Setup: Charge the 10 L flask with 7-chlorothieno[3,2-b]pyridine (e.g., 150 g, 0.88 mol) and acetonitrile (5.0 L) under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Reagent Addition: Add N-bromosuccinimide (165 g, 0.93 mol, 1.05 equiv.) portion-wise over 1 hour, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the complete addition of NBS, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate (10% w/v, 2 L). Extract the mixture with dichloromethane (3 x 2 L).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to afford this compound as a solid.
| Parameter | Value |
| Starting Material | 150 g |
| N-Bromosuccinimide | 165 g |
| Solvent (Acetonitrile) | 5.0 L |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >99% |
Logical Workflow for Synthesis and Quality Control
The following diagram illustrates the logical flow from starting materials to the final, quality-controlled product.
Caption: Process flow from synthesis to quality control.
Conclusion
The provided protocols describe a scalable and efficient synthesis of this compound. The use of readily available reagents and straightforward reaction conditions makes this synthetic route amenable to large-scale production in a drug development setting. Adherence to the outlined procedures and in-process controls will ensure the consistent production of high-purity material suitable for further synthetic transformations.
References
Application Notes and Protocols for the Purification of 2-Bromo-7-chlorothieno[3,2-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-7-chlorothieno[3,2-b]pyridine is a key heterocyclic intermediate in the synthesis of a variety of biologically active compounds. Thienopyridine derivatives are integral to the development of pharmaceuticals, particularly in the fields of oncology and cardiovascular diseases. The purity of these intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential off-target effects in biological assays. This document provides detailed protocols for the purification of this compound and its derivatives using common laboratory techniques: silica gel column chromatography and recrystallization.
Data Presentation
The following table summarizes typical quantitative data obtained during the purification of analogous thieno[3,2-b]pyridine derivatives. Researchers can use this template to record and compare their experimental results.
| Purification Method | Crude Purity (%) | Purified Purity (%) | Yield (%) | Solvent System/Solvent | Reference |
| Column Chromatography | 85 | >98 | 70-90 | Hexane/Ethyl Acetate Gradient | [Adapted from similar compounds] |
| Recrystallization | 90 | >99 | 60-80 | Ethanol/Water | [General laboratory practice] |
| Preparative HPLC | 95 | >99.5 | 50-70 | Acetonitrile/Water with 0.1% TFA | [General laboratory practice] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography. The specific conditions may need to be optimized based on the scale of the reaction and the impurity profile.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Rotary evaporator
-
Collection tubes
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using a solvent system of hexane and ethyl acetate (e.g., start with a 9:1 ratio).
-
Visualize the spots under UV light to determine the Rf values of the product and impurities. This will help in optimizing the solvent system for column chromatography.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in hexane and pour it into the column.
-
Gently tap the column to ensure even packing and remove air bubbles.
-
Run hexane through the column until the silica bed is settled and the solvent level is just above the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to dryness to create a dry powder of the sample adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add a thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 2%, 5%, 10%, etc.). The optimal gradient will be guided by the initial TLC analysis.
-
Collect fractions in separate tubes.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Isolation of Pure Product:
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity using appropriate analytical techniques (e.g., HPLC, NMR).
-
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds that are crystalline in nature. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol and water, can also be effective.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the compound completely. Use a hot plate with stirring to facilitate dissolution.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl the flask for a few minutes and then perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Once the compound is fully dissolved, slowly add deionized water dropwise to the hot solution until it becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the yield and melting point of the purified product and assess its purity.
-
Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly low yields, encountered during the synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical synthetic approach involves a two-step process. The first step is the synthesis of the precursor, 7-chlorothieno[3,2-b]pyridine, followed by a selective bromination at the 2-position of the thiophene ring.
Q2: What are the primary causes of low yields in this synthesis?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The starting material may not be fully consumed during either the chlorination or bromination step.
-
Side reactions: The formation of undesired byproducts, such as di-brominated compounds or other isomers, can significantly reduce the yield of the target molecule.
-
Product degradation: The thieno[3,2-b]pyridine core can be sensitive to harsh reaction conditions, leading to decomposition.
-
Purification losses: The final product may be difficult to separate from impurities, resulting in losses during purification steps like column chromatography or recrystallization.
Q3: How can the yield of the bromination step be optimized?
A3: To improve the yield of the bromination step, consider the following:
-
Choice of brominating agent: Use a mild and selective brominating agent, such as N-Bromosuccinimide (NBS), to minimize over-bromination.
-
Reaction conditions: Optimize the reaction temperature, time, and solvent. Running the reaction at a lower temperature can often increase selectivity.
-
Stoichiometry: Carefully control the molar ratio of the brominating agent to the substrate to avoid the formation of di-brominated byproducts.
Q4: What are the potential side products, and how can their formation be minimized?
A4: The main side product of concern is the di-brominated thieno[3,2-b]pyridine. To minimize its formation, use a less reactive brominating agent and avoid using a large excess of the reagent. Monitoring the reaction progress using techniques like TLC or LC-MS can help in stopping the reaction at the optimal time.
Q5: What are the recommended methods for purifying this compound?
A5: Purification can typically be achieved through column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexane is often effective. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guide
Problem 1: Low conversion of the starting material, thieno[3,2-b]pyridin-7(4H)-one, during the synthesis of 7-chlorothieno[3,2-b]pyridine.
-
Possible Cause 1: Inactive Reagents. The oxalyl chloride or DMF may have degraded.
-
Solution: Use freshly opened or distilled reagents. Ensure that the reagents are stored under appropriate conditions (e.g., under an inert atmosphere and away from moisture).
-
-
Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.
-
Solution: Increase the reflux time and monitor the reaction progress by TLC. Ensure the reaction temperature is maintained at the optimal level.[1]
-
Problem 2: Formation of multiple products during the bromination of 7-chlorothieno[3,2-b]pyridine.
-
Possible Cause 1: Over-bromination. Excess brominating agent or harsh reaction conditions can lead to the formation of di-bromo and other poly-brominated species.
-
Solution: Reduce the equivalents of the brominating agent. Perform the reaction at a lower temperature and monitor it closely. Consider using a milder brominating agent like NBS.
-
-
Possible Cause 2: Non-selective Bromination. The bromination may be occurring at other positions on the heterocyclic ring.
-
Solution: Alter the solvent and temperature conditions to favor bromination at the desired 2-position.
-
Problem 3: Difficulty in isolating the final product.
-
Possible Cause 1: Co-elution of Impurities. The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Solution: Try different solvent systems for chromatography. If the product is a solid, attempt recrystallization with various solvents to find one that selectively crystallizes the desired compound.
-
-
Possible Cause 2: Product Instability. The product may be degrading on the silica gel column.
-
Solution: Deactivate the silica gel with a small amount of a base like triethylamine in the eluent. Alternatively, use a different stationary phase like alumina.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 7-Chlorothieno[3,2-b]pyridine.
| Parameter | Condition | Yield | Reference |
| Starting Material | thieno[3,2-b]pyridin-7(4H)-one | 90% | [1] |
| Reagents | Oxalyl chloride, N,N-dimethylformamide | [1] | |
| Solvent | Methylene chloride, Ethylene chloride | [1] | |
| Temperature | 0 °C to reflux | [1] | |
| Reaction Time | 6 hours | [1] |
Table 2: Proposed Reaction Conditions for the Bromination of 7-Chlorothieno[3,2-b]pyridine.
| Parameter | Condition | Expected Outcome |
| Starting Material | 7-chlorothieno[3,2-b]pyridine | High conversion |
| Brominating Agent | N-Bromosuccinimide (NBS) | Selective mono-bromination |
| Solvent | Acetonitrile or Dichloromethane | Good solubility of starting material |
| Temperature | 0 °C to room temperature | Minimized side reactions |
| Reaction Time | 2-4 hours | Optimal product formation |
Experimental Protocols
Protocol 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine [1]
-
To a 250 mL round-bottomed flask, add 30 mL of methylene chloride and 20 mL of ethylene chloride.
-
Add N,N-dimethylformamide (1.8 mL, 23.28 mmol) and cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (2.9 mL, 33.86 mmol) dropwise to the mixture at 0 °C.
-
Add thieno[3,2-b]pyridin-7(4H)-one (1.6 g, 10.58 mmol).
-
Heat the reaction mixture to reflux for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature to afford 7-chlorothieno[3,2-b]pyridine as a pale yellow solid.
Protocol 2: Synthesis of this compound (Proposed)
-
Dissolve 7-chlorothieno[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottomed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential side reaction during the bromination step.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Suzuki Coupling of 2-Bromo-7-chlorothieno[3,2-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Suzuki coupling reactions involving 2-Bromo-7-chlorothieno[3,2-b]pyridine.
Troubleshooting Guide
Low or no yield of the desired coupled product is a common issue in the Suzuki coupling of halogenated heterocycles like this compound. This guide addresses the most prevalent side reactions and provides systematic troubleshooting strategies.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Catalyst Inactivity: The palladium catalyst may be poisoned or decomposed. The nitrogen atom in the thieno[3,2-b]pyridine core can coordinate to the palladium center, leading to catalyst deactivation.
-
Inefficient Oxidative Addition: The C-Br bond at the 2-position is generally more reactive than the C-Cl bond at the 7-position. However, inefficient oxidative addition can still occur, especially with less reactive catalysts.
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent system, hindering the reaction.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for low conversion.
Problem 2: Significant Formation of Side Products
The most common side reactions encountered in the Suzuki coupling of this compound are dehalogenation, protodeborylation, and homocoupling.
A. Dehalogenation
Dehalogenation is the replacement of a halogen atom (in this case, primarily bromine) with a hydrogen atom, leading to the formation of 7-chlorothieno[3,2-b]pyridine.
FAQs about Dehalogenation:
-
Q1: What causes dehalogenation?
-
A1: Dehalogenation is primarily caused by the presence of a palladium-hydride (Pd-H) species. This can form from the reaction of the palladium complex with bases, solvents (especially alcohols), or residual water. Electron-deficient N-heterocyclic halides are particularly susceptible to this side reaction.[1]
-
-
Q2: How can I minimize dehalogenation?
-
A2: To minimize dehalogenation, consider the following:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]
-
Base Selection: Employ weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or phosphate bases such as K₃PO₄. Avoid strong alkoxide bases.[1]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[1]
-
Control Water Content: If using anhydrous conditions, ensure all reagents and solvents are thoroughly dried. In aqueous systems, carefully control the water ratio.[1]
-
-
B. Protodeborylation
Protodeborylation is the cleavage of the C-B bond of the boronic acid or ester, replacing the boron group with a hydrogen atom. This consumes the coupling partner and reduces the yield of the desired product.
FAQs about Protodeborylation:
-
Q1: Why is my boronic acid decomposing?
-
A1: Heteroaryl boronic acids, in particular, can be unstable and prone to protodeborylation, especially in the presence of water and at elevated temperatures.[2]
-
-
Q2: How can I prevent protodeborylation?
-
A2: To prevent the decomposition of your boronic acid:
-
Use Boronic Esters: Pinacol esters or MIDA esters of the boronic acid are generally more stable.
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce this side reaction.
-
Optimize Reaction Time and Temperature: Use the lowest effective temperature and shortest reaction time necessary for the coupling to proceed.
-
-
C. Homocoupling
Homocoupling results in the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid.
FAQs about Homocoupling:
-
Q1: What leads to the formation of homocoupled byproducts?
-
A1: The primary cause of boronic acid homocoupling is the presence of oxygen in the reaction mixture.[2] It can also be promoted by certain palladium(II) species.
-
-
Q2: How can I avoid homocoupling?
-
A2: To suppress homocoupling:
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Maintain Inert Atmosphere: Ensure a positive pressure of an inert gas is maintained throughout the reaction.
-
Use a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd₂(dba)₃, can be beneficial.
-
-
Quantitative Data Summary
The following table summarizes the potential impact of various reaction parameters on the yield of the desired product and the formation of common side products. The values are illustrative and will vary depending on the specific boronic acid used.
| Parameter | Condition A | Product Yield (A) | Side Product(s) (A) | Condition B | Product Yield (B) | Side Product(s) (B) |
| Base | K₃PO₄ | High | Low Dehalogenation | Na₂CO₃ (aq) | Moderate | Increased Protodeborylation |
| Ligand | SPhos | High | Low Dehalogenation | PPh₃ | Low to Moderate | Increased Side Reactions |
| Solvent | Dioxane | High | Minimal Side Reactions | Toluene/H₂O | Moderate to High | Potential for Protodeborylation |
| Atmosphere | Inert (Argon) | High | Low Homocoupling | Air | Low | High Homocoupling |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting protocol that may require optimization for different boronic acid partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial under an inert atmosphere (e.g., argon), combine this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the removal of all dissolved oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Figure 2. General experimental workflow for Suzuki coupling.
Signaling Pathways and Logical Relationships
Decision Tree for Minimizing Side Reactions:
Figure 3. Decision tree for troubleshooting side reactions.
References
Technical Support Center: Optimizing Palladium Catalysis for 2-Bromo-7-chlorothieno[3,2-b]pyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with 2-Bromo-7-chlorothieno[3,2-b]pyridine. The following information is designed to address specific experimental challenges and facilitate the optimization of various synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The Carbon-Bromine (C-Br) bond at the 2-position is significantly more reactive than the Carbon-Chlorine (C-Cl) bond at the 7-position. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, selective functionalization at the 2-position is readily achievable under appropriate reaction conditions.
Q2: My reaction is showing low to no conversion. What are the primary factors to investigate?
A2: Low or no conversion in palladium-catalyzed reactions with this compound can stem from several factors:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring and the nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it may not be efficiently reduced to the active Pd(0) species.
-
Sub-optimal Reaction Conditions: The choice of ligand, base, solvent, and temperature are all critical and must be compatible with the substrate and coupling partner.
-
Poor Reagent Quality: Degradation of the boronic acid/ester, organostannane, or amine coupling partner, as well as the purity of the solvent and base, can significantly impact the reaction outcome.
-
Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to their deactivation.
Q3: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
A3: Common side products in cross-coupling reactions and their potential solutions include:
-
Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid). It is often promoted by the presence of oxygen or an excess of palladium catalyst. Ensure thorough degassing of the reaction mixture and use an appropriate catalyst loading.
-
Protodeboronation (in Suzuki reactions): This is the replacement of the boronic acid group with a hydrogen atom. It can be minimized by using anhydrous solvents, a suitable base (e.g., K3PO4), or by using more stable boronic esters (e.g., pinacol esters).
-
Hydrodehalogenation: The replacement of the bromine or chlorine atom with a hydrogen atom can occur, particularly at elevated temperatures or with certain catalyst/ligand combinations. Optimizing the reaction temperature and screening different ligands can mitigate this side reaction.
Q4: Can I perform a second cross-coupling reaction at the 7-chloro position?
A4: Yes, after successfully functionalizing the 2-bromo position, a second cross-coupling reaction at the less reactive 7-chloro position is possible. However, this will typically require more forcing reaction conditions, such as higher temperatures and a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand).
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition/Deactivation | Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos to shield the palladium center. Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Ineffective Base | Switch to a stronger, non-nucleophilic base like K3PO4 or Cs2CO3. Ensure the base is finely powdered and anhydrous. |
| Poor Solvent Choice | Use a polar aprotic solvent like 1,4-dioxane or a toluene/water mixture. Ensure the solvent is thoroughly degassed. |
| Boronic Acid Instability | Use the corresponding pinacol ester of the boronic acid. Ensure the boronic acid is of high purity and has been stored correctly. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10 °C increments, while monitoring for side product formation. |
Issue 2: Unsuccessful Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Inappropriate Ligand | For C-N coupling, bulky biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often essential. Screen a variety of these ligands. |
| Base Incompatibility | Strong, non-nucleophilic bases such as NaOtBu, K3PO4, or LHMDS are typically required. The choice of base can be critical and may need to be screened. |
| Steric Hindrance | If using a bulky amine, a more sterically demanding ligand may be necessary to facilitate the reaction. |
| Amine Volatility | For volatile amines, consider using a sealed reaction vessel to prevent loss of the nucleophile. |
Data Presentation: Recommended Starting Conditions for Cross-Coupling Reactions
The following tables provide recommended starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These conditions are based on general principles for similar heterocyclic systems and should be optimized for each specific substrate combination.
Table 1: Suzuki-Miyaura Coupling Conditions (Selective at the 2-Bromo Position)
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd(OAc)2 (2 mol%) or Pd2(dba)3 (1 mol%) | Pd(0) or Pd(II) sources can be used. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands are recommended. |
| Base | K3PO4 (2-3 equivalents) | Anhydrous and finely powdered. |
| Solvent | 1,4-Dioxane/H2O (4:1) or Toluene/H2O (4:1) | Must be thoroughly degassed. |
| Temperature | 80-110 °C | Monitor for decomposition at higher temperatures. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Table 2: Buchwald-Hartwig Amination Conditions (Selective at the 2-Bromo Position)
| Parameter | Recommended Condition | Notes |
| Palladium Pre-catalyst | Pd2(dba)3 (1-2 mol%) | A Pd(0) source is often preferred. |
| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Ligand choice is crucial for C-N bond formation. |
| Base | NaOtBu (1.5-2 equivalents) or K3PO4 (2-3 equivalents) | Base strength can significantly impact yield. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. |
| Temperature | 90-120 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid or pinacol ester (1.2-1.5 eq.), and the base (e.g., K3PO4, 2.0-3.0 eq.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-Dioxane/H2O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Technical Support Center: 2-Bromo-7-chlorothieno[3,2-b]pyridine Reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering undesired debromination during reactions involving 2-bromo-7-chlorothieno[3,2-b]pyridine.
Troubleshooting Guides
This section addresses specific issues related to the unexpected loss of the bromine substituent.
Q1: I am observing a significant amount of 7-chlorothieno[3,2-b]pyridine as a byproduct in my cross-coupling reaction. What is causing this debromination?
A1: The formation of 7-chlorothieno[3,2-b]pyridine is a result of a hydrodebromination side reaction, where the bromine atom at the 2-position is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions, this is frequently caused by the formation of palladium-hydride (Pd-H) species.[1] These reactive species can arise from various components in your reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water or other impurities.[1][2] Factors such as elevated temperatures and the use of strong bases can accelerate the formation of these hydride species and promote the undesired debromination pathway.[1][3]
Q2: Debromination is the major reaction pathway in my experiment, leading to low yields of the desired product. What is the first and most effective parameter I should change?
A2: The most impactful initial parameters to adjust are the base and the temperature .
-
Base: Strong bases, particularly alkoxides, are known to facilitate the generation of hydride species that lead to debromination.[1] Switching to a milder inorganic base is a highly recommended first step.
-
Temperature: Lowering the reaction temperature can significantly improve selectivity. The activation energy for the debromination pathway may be higher than that of your desired coupling reaction, meaning a lower temperature will disproportionately slow the undesired side reaction.[1]
Q3: Can the choice of palladium catalyst and ligand affect the rate of debromination?
A3: Absolutely. The catalyst and ligand system is critical for controlling selectivity. Different ligand systems have varying propensities to form the problematic palladium-hydride species. While specific ligand screening is often substrate-dependent, using bulky, electron-rich phosphine ligands can sometimes stabilize the catalytic intermediates and favor the desired productive cycle over the debromination pathway. If you are observing significant debromination, screening different catalyst/ligand combinations, such as switching from a Pd(PPh₃)₄ system to one using a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), may be beneficial.[1]
Q4: My protocol uses an alcohol as a solvent and I'm seeing significant debromination. Could the solvent be the issue?
A4: Yes, the solvent can be a direct contributor to debromination. Alcohols, such as isopropanol or methanol, can act as hydride donors in the presence of a base, leading to reductive dehalogenation.[2] If your protocol allows, consider switching to an aprotic solvent system, such as 1,4-dioxane, toluene, or DMF, to minimize this source of hydride species.
Q5: How can I definitively confirm that my byproduct is the debrominated compound and quantify its presence?
A5: The most effective method for identification and quantification is Liquid Chromatography-Mass Spectrometry (LC-MS). The byproduct should have a molecular weight corresponding to 7-chlorothieno[3,2-b]pyridine (C₇H₄ClNS, approx. 169.63 g/mol ). You can also use ¹H NMR spectroscopy; the spectrum of the debrominated product will show a new proton signal in the aromatic region corresponding to the hydrogen at the 2-position, which is absent in your starting material. Quantitative NMR (qNMR) or LC with a standard curve can be used for accurate quantification of the byproduct.
Frequently Asked Questions (FAQs)
FAQ 1: In the this compound molecule, which halogen is more susceptible to debromination?
In typical palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl.[1] Therefore, the carbon-bromine (C-Br) bond at the 2-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 7-position. As a result, the C-Br bond is the primary site for both the intended reaction and the undesired debromination. Selective reaction at the bromine position without affecting the chlorine is expected under most conditions.
FAQ 2: Are there any general preventative measures I can take to minimize debromination from the start?
Yes. To set up your reaction for success and minimize hydrodebromination, always:
-
Use fresh, high-purity reagents and anhydrous solvents.
-
Thoroughly degas your reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen, which can affect catalyst stability and pathways.
-
Maintain a strictly inert atmosphere (argon or nitrogen) throughout the experiment.
-
Start with milder reaction conditions (e.g., a mild base like K₃PO₄ and a lower temperature like 80 °C) and only increase the temperature if the reaction is not proceeding.
FAQ 3: Can debromination occur through mechanisms other than Pd-H species?
While the palladium-hydride pathway is very common, other reductive processes can occur.[1] For example, certain reagents or additives might be capable of direct single-electron transfer (SET) to the aryl bromide, leading to a radical anion that then fragments.[4] Additionally, metal-halogen exchange with organometallic reagents (like n-BuLi) followed by quenching with a proton source is a known method for intentional dehalogenation and can occur as an undesired side reaction if conditions are not carefully controlled.[5]
Data and Experimental Protocols
Table 1: Troubleshooting Summary for Unwanted Debromination
| Problem Observed | Potential Cause | Recommended Solution | Key Parameters to Modify |
| High levels of debrominated byproduct | Formation of Pd-H species from a strong base. | Switch to a milder base. | Base (e.g., from NaOtBu to K₂CO₃ or Cs₂CO₃).[1] |
| Reaction is selective but slow; increasing temperature leads to debromination. | Debromination pathway has a higher activation energy. | Lower the reaction temperature and increase reaction time. Screen different catalyst/ligand systems for higher activity at lower temperatures. | Temperature, Catalyst, Ligand.[1] |
| Debromination persists even with mild base and low temperature. | Solvent is acting as a hydride source. | Replace protic solvents (e.g., alcohols) with aprotic solvents. | Solvent (e.g., from IPA to Dioxane or Toluene).[2] |
| Inconsistent results between runs. | Presence of oxygen or moisture. | Ensure all reagents are dry and the reaction setup is rigorously degassed and maintained under an inert atmosphere. | Pre-reaction setup (Degassing, Inert Atmosphere). |
Protocol: Example Suzuki Coupling with Minimized Debromination
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, incorporating best practices to reduce the risk of debromination.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.03 - 0.05 eq) or PdCl₂(dppf)·CH₂Cl₂ (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq), finely ground
-
1,4-Dioxane and Water (e.g., 4:1 or 5:1 ratio), anhydrous/degassed
Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Add the palladium catalyst under a positive flow of the inert gas.
-
Via syringe, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water). The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 20 minutes.
-
Place the flask in a pre-heated oil bath set to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Visual Guides
Troubleshooting Workflow for Debromination
Caption: A logical workflow for troubleshooting undesired debromination.
Competing Reaction Pathways in Pd-Catalyzed Cross-Coupling
Caption: Competing pathways after oxidative addition.
References
Technical Support Center: Enhancing Solubility of 2-Bromo-7-chlorothieno[3,2-b]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 2-Bromo-7-chlorothieno[3,2-b]pyridine and its derivatives.
Troubleshooting Guide: Compound Precipitation in Assays
Encountering precipitation of your this compound derivative during an experiment can compromise data quality. This guide provides a systematic approach to diagnosing and resolving these issues.
Caption: Workflow for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid this compound derivative to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid should be clearly visible.
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
-
Sample Separation:
-
After incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.
-
Analyze the sample by a validated HPLC-UV method.
-
Calculate the concentration of the compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.
-
Solubility Data of Thieno[3,2-b]pyridine Analogues
Disclaimer: The following data is for structurally related thienopyridine compounds and should be used as a reference to guide your experiments with this compound derivatives. Actual solubility will vary based on the specific substitutions on your molecule.
| Compound | Structure | Aqueous Solubility (µg/mL) | Reference |
| Thieno[2,3-b]pyridine Derivative 1 | 3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | 1.2 | |
| Thieno[2,3-b]pyridine Derivative 2 | A potent anti-proliferative derivative | Very low (requires formulation for solubilization) | |
| 1H-pyrrolo[2,3-b]pyridine Derivative | Morpholine-substituted analogue | 1300 |
Note: The significant increase in solubility for the 1H-pyrrolo[2,3-b]pyridine derivative highlights the impact of introducing a polar functional group (morpholine). This suggests that similar strategies could be effective for improving the solubility of this compound derivatives.
Technical Support Center: Buchwald-Hartwig Amination with Hindered Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Buchwald-Hartwig amination reactions, with a specific focus on sterically hindered amines.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of hindered amines, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality and have been stored and handled under an inert atmosphere. The active Pd(0) species is sensitive to oxygen. Consider using a pre-catalyst for more reliable generation of the active species.[1][2][3] |
| Suboptimal Ligand Choice | For hindered amines, bulky, electron-rich phosphine ligands are generally preferred.[4][5][6] Screen a variety of ligands, such as those from the Buchwald (e.g., XPhos, BrettPhos) or Hartwig (ferrocene-based) collections, to identify the optimal one for your specific substrate combination.[4][7][8] |
| Incorrect Base Selection | Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.[1][9] However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1][9] The choice of base is highly dependent on the specific amine and aryl halide.[10] |
| Poor Solvent Choice | Anhydrous and degassed solvents are crucial. Toluene and 1,4-dioxane are commonly used and effective.[1] Ethereal solvents (THF, CPME, Bu₂O, DME) and alcohol solvents (n-BuOH, t-AmOH) have also been reported.[11] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the reaction.[11] |
| Insufficient Reaction Temperature | Cautiously increase the reaction temperature in 10-20 °C increments. Reactions with weaker bases or more challenging substrates often require higher temperatures (80-120 °C).[1][3][7] |
| Reagent Purity | Ensure all reagents, especially the amine and aryl halide, are pure and dry. Solvents should be anhydrous and degassed.[1] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Minimization Strategy |
| Hydrodehalogenation | The aryl halide is reduced, replacing the halide with a hydrogen atom. This can be promoted by higher temperatures and certain ligand/base combinations.[1][4] | Optimize the base; a weaker or less sterically hindered base can sometimes reduce this side reaction.[1] Lower the reaction temperature.[1] Screen different phosphine ligands, as some are more prone to promoting hydrodehalogenation.[1][12] |
| Aryl Ether Formation (ArOtBu) | Reaction of the alkoxide base (e.g., NaOtBu) with the aryl halide, competing with the desired amination. This is more prevalent with sterically hindered, less nucleophilic amines. | The design of new catalysts can suppress this undesired side reaction.[13] Consider using a different base that is less prone to this side reaction. |
| Imine Formation | β-hydride elimination from the palladium-amide intermediate can lead to an imine and the hydrodehalogenated arene.[4][14] | The choice of a bulky ligand can enhance the rate of reductive elimination relative to β-hydride elimination.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when setting up a Buchwald-Hartwig amination with a hindered amine?
The most critical parameters are the choice of ligand, base, and solvent, as these are highly interdependent.[15][16][17] For hindered amines, bulky and electron-rich phosphine ligands are crucial to facilitate both the oxidative addition and reductive elimination steps.[4][5] The base must be strong enough to deprotonate the amine but not so reactive that it leads to side reactions.[10][15][16] The solvent must be able to dissolve the reagents and stabilize the catalytic species.[1][11]
Q2: Which palladium precursors and ligands are recommended for coupling with sterically hindered primary amines?
For very hindered α,α,α-trisubstituted primary amines, catalyst systems based on biarylphosphine ligands have been shown to be highly effective.[7][8] For example, specific ligands have been designed to accelerate the reaction with both aryl chlorides and bromides.[7] Pre-catalysts are often preferred as they can provide more consistent generation of the active Pd(0) species.[2][3]
Q3: How does the choice of aryl halide affect the reaction with a hindered amine?
The reactivity of the aryl halide generally follows the order: Ar-I > Ar-Br > Ar-Cl.[11] However, with modern catalyst systems, even challenging aryl chlorides can be coupled effectively.[5] For aryl iodides, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[11][18]
Q4: Can substrates with other nucleophilic functional groups be used in Buchwald-Hartwig amination?
Yes, but chemoselectivity can be a challenge. If the substrate contains multiple nucleophilic sites (e.g., a phenol and an amine), protection of the more reactive or undesired nucleophilic group is often the best strategy to ensure selective amination.[19]
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination with a Hindered Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Hindered primary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Bulky phosphine ligand (if not using a pre-catalyst)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 1.5-2.0 equiv)[1]
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[1]
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
In a glovebox or under an inert atmosphere, add the aryl halide, palladium pre-catalyst, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.[1]
-
Add the anhydrous, degassed solvent via syringe.[1]
-
Add the hindered primary amine to the reaction mixture via syringe.
-
Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Caption: Key parameters influencing Buchwald-Hartwig amination with hindered amines.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. youtube.com [youtube.com]
- 7. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions of 2-Bromo-7-chlorothieno[3,2-b]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-7-chlorothieno[3,2-b]pyridine. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly catalyst poisoning, encountered during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound?
A1: Low conversion is a common issue when working with nitrogen-containing heterocycles like thieno[3,2-b]pyridine derivatives. The primary reason is often catalyst poisoning, where the Lewis basic nitrogen atom of the pyridine ring coordinates to the palladium catalyst, forming an inactive or less active complex.[1][2] This deactivation of the catalyst can halt the catalytic cycle, leading to poor yields. Additionally, the electron-deficient nature of the thienopyridine ring can slow down key steps in the catalytic cycle, such as oxidative addition.[3]
Q2: What are the most likely sources of catalyst poison in my reaction?
A2: Besides the substrate itself, common catalyst poisons include:
-
Sulfur Compounds: Trace impurities from starting materials or solvents can irreversibly bind to the palladium catalyst.
-
Other Nitrogen-Containing Heterocycles: Impurities in reagents or cross-coupling partners can compete with the desired reaction.
-
Oxygen: Inadequate degassing of the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to inactive palladium species and can also promote side reactions like the homocoupling of boronic acids.[2]
-
Water: While some Suzuki reactions tolerate water, excessive amounts, especially with certain bases, can lead to protodeboronation of the boronic acid coupling partner.[2]
Q3: I am observing significant formation of byproducts. What are they and how can I minimize them?
A3: Common byproducts include:
-
Homocoupling Product: This results from the coupling of two boronic acid molecules in Suzuki-Miyaura reactions. It is often promoted by the presence of oxygen. To minimize it, ensure thorough degassing of all solvents and the reaction mixture.[2]
-
Hydrodehalogenation Product: This is the replacement of the bromine or chlorine atom with a hydrogen atom. It can occur as a side reaction in both Suzuki-Miyaura and Buchwald-Hartwig reactions, particularly if the reductive elimination step is slow.[4][5] Using bulky, electron-rich ligands can often accelerate the desired reductive elimination and suppress this pathway.
-
Protodeboronation Product: In Suzuki-Miyaura reactions, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases. Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2]
Q4: Which palladium catalyst and ligand system is best for reactions with this compound?
A4: Due to the challenges of catalyst poisoning and the electron-deficient nature of the substrate, highly active catalyst systems are generally required. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of bulky, electron-rich phosphine ligands is highly recommended. These ligands stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][5] Examples of effective ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[1][5] Pre-formed palladium catalysts or palladacycles (e.g., PEPPSI-IPr, Buchwald G3/G4 precatalysts) can also provide more consistent results by ensuring efficient generation of the active Pd(0) species.[5][6]
Troubleshooting Guides
Guide 1: Low or No Conversion in Suzuki-Miyaura Coupling
If you are experiencing low or no conversion in your Suzuki-Miyaura reaction, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura reactions.
Guide 2: Catalyst Deactivation in Buchwald-Hartwig Amination
For issues related to catalyst deactivation during Buchwald-Hartwig amination, consider the following steps:
Caption: Troubleshooting workflow for catalyst deactivation in Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical starting conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for analogous bromopyridine and thienopyridine systems. These should be considered as starting points for optimization.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Common and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-rich ligands to counter catalyst poisoning. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases often effective for challenging couplings. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is typically used. |
| Solvent | 1,4-Dioxane, Toluene, or DMF (anhydrous) | Aprotic solvents that are generally compatible. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for the less reactive chloro-substituent. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 1-2 mol%) | Precatalysts can offer more reliable activation. |
| Ligand | XPhos or RuPhos (1.1-1.2 eq. relative to Pd if not using a precatalyst) | Highly effective ligands for amination of heteroaryl halides. |
| Base | NaOtBu or K₃PO₄ (1.5-2 equivalents) | Strong bases are required to deprotonate the amine. |
| Amine | 1.1 - 1.2 equivalents | A slight excess is generally used. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Common solvents for this transformation. |
| Temperature | 90 - 110 °C | Typical temperature range for these reactions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk tube.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) to the Schlenk tube.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Note: This is a generalized procedure and requires optimization. Strict exclusion of air and moisture is critical for success.
-
Reagent Setup: To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Addition of Reactants: Add this compound (1.0 eq.) and the amine (1.2 eq.) to the Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the mixture.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Visualizations
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Thienopyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of polar thienopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar thienopyridine derivatives?
A1: The primary challenges stem from their inherent polarity, which can lead to issues such as poor solubility in common organic solvents, strong interactions with silica gel in normal-phase chromatography leading to peak tailing and poor recovery, and conversely, poor retention in traditional reversed-phase chromatography. Many thienopyridine derivatives also contain basic nitrogen atoms, which can further complicate purification by causing strong interactions with acidic silica gel.
Q2: Which purification techniques are most suitable for polar thienopyridine derivatives?
A2: A multi-pronged approach is often necessary. Recrystallization is a valuable first step for crude purification if a suitable solvent system can be identified. For chromatographic purification, Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with appropriate mobile phase modifiers, and Ion-Exchange Chromatography (IEX) are the most effective techniques.
Q3: How do I choose the right chromatography technique for my specific polar thienopyridine derivative?
A3: The choice depends on the specific properties of your compound:
-
For highly polar, water-soluble compounds , HILIC is often the best choice as it is specifically designed for the retention of polar analytes.
-
For moderately polar compounds , RP-HPLC can be effective, but often requires the use of mobile phase additives like ion-pairing reagents or buffers to achieve adequate retention and good peak shape.
-
For basic thienopyridine derivatives that carry a positive charge , Cation-Exchange Chromatography is a powerful technique for separation based on charge.
Q4: What are some common impurities encountered during the synthesis of thienopyridine derivatives?
A4: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For example, in the synthesis of clopidogrel, related substances such as its enantiomer and other process-related impurities can be present.[1] Similarly, in the preparation of prasugrel, various related substances can be formed.[2] Thorough characterization of the reaction mixture by techniques like LC-MS is crucial to identify potential impurities before developing a purification strategy.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Try a lower boiling point solvent. Cool the solution more slowly. Use a solvent pair to decrease the solubility more gradually. |
| Poor recovery of the compound. | The compound is too soluble in the cold solvent. The volume of solvent used was too large. | Choose a solvent in which the compound has lower solubility at room temperature. Use the minimum amount of hot solvent necessary to dissolve the compound. |
| Crystals are colored despite the pure compound being colorless. | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
| No crystal formation upon cooling. | The solution is not saturated. The compound is highly soluble even at low temperatures. | Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor retention of the polar thienopyridine derivative in Reversed-Phase HPLC. | The compound is too polar for the stationary phase and elutes in the solvent front. | Switch to a more polar stationary phase (e.g., a polar-embedded or polar-endcapped C18 column). Use a highly aqueous mobile phase (up to 100% water), ensuring your column is compatible with such conditions.[3] Consider using HILIC. Add an ion-pairing reagent to the mobile phase to increase retention of ionizable thienopyridines. |
| Peak tailing, especially for basic thienopyridine derivatives. | Strong interaction between the basic analyte and residual acidic silanol groups on the silica-based stationary phase. Secondary interactions with the stationary phase. | Use a base-deactivated or end-capped column. Add a competing base (e.g., triethylamine, 0.1-0.5%) to the mobile phase to block the active silanol sites.[4] Adjust the mobile phase pH to suppress the ionization of the basic analyte (work at a pH at least 2 units above the pKa of the compound). |
| Split or broad peaks. | Column void or contamination. Sample solvent is too strong. Co-elution of impurities. | Backflush the column. If the problem persists, replace the column. Dissolve the sample in the initial mobile phase or a weaker solvent.[4] Optimize the mobile phase composition or gradient to improve resolution. |
| Irreproducible retention times. | Poor column equilibration. Fluctuation in mobile phase composition or temperature. Mobile phase pH is too close to the analyte's pKa. | Ensure the column is fully equilibrated before each injection, especially when using HILIC.[5] Use a column oven for temperature control and ensure proper mobile phase mixing. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[4] |
Data Presentation
| Compound Type | Chromatography Mode | Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Reported Purity/Observations |
| Prasugrel Intermediate | Column Chromatography (Silica Gel) | Silica gel (120-200 mesh) | 10% Ethyl acetate in Hexane (v/v) | N/A | N/A | 98.82% HPLC purity for 3-fluoro prasugrel.[2] |
| Prasugrel Intermediate | Column Chromatography (Silica Gel) | Silica gel (120-200 mesh) | 10% Methanol in Dichloromethane (v/v) | N/A | N/A | 98.17% HPLC purity for diacetyl prasugrel.[2] |
| Clopidogrel and Impurities | Reversed-Phase HPLC | Kromasil 100 C18 (250 x 4.6 mm, 5 µm) | Gradient: A: 0.1% TFA in water, B: 0.1% TFA in Acetonitrile | 1.0 | 45 | Successful separation of clopidogrel from polar impurities.[1] |
| Clopidogrel Crude | Recrystallization | Methanol/Acetone | N/A | N/A | 97.82% HPLC purity.[6] | |
| Clopidogrel Crude | Recrystallization | Isopropanol | N/A | N/A | 98.45% HPLC purity.[6] | |
| Clopidogrel Crude | Recrystallization | Acetonitrile | N/A | N/A | 98.75% HPLC purity.[6] | |
| Polar Basic Compounds | Ion-Suppression Reversed-Phase HPLC | Lichrospher B-selected C8 (125 x 4.0 mm, 5 µm) | 0.1M citric acid/0.2M sodium dihydrogen phosphate (pH 2.5) with 70% v/v acetonitrile | 1.0 | 40 | Satisfactory separation of polar basic compounds.[7] |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Silica Gel | 50% Ether/Petroleum ether | N/A | N/A | Yield: 74%, m.p. 152–154 °C.[8] |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Silica Gel | 25% Ether/Petroleum ether | N/A | N/A | Yield: 70%, m.p. 190–191 °C.[8] |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | Recrystallization | Ether | N/A | N/A | Yield: 40%, m.p. 170–171 °C.[8] |
Experimental Protocols
General Recrystallization Protocol for a Polar Thienopyridine Derivative
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude compound in various solvents at room and elevated temperatures. Ideal single solvents should show high solubility at high temperatures and low solubility at room temperature. Alternatively, identify a solvent pair (one in which the compound is soluble and one in which it is insoluble, and the two solvents are miscible).
-
Dissolution: Place the crude thienopyridine derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the soluble solvent of a pair) while stirring and heating until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization:
-
Single Solvent: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent Pair: To the hot filtrate, add the second solvent (anti-solvent) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Protocol for HILIC Purification
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., bare silica, amide, or zwitterionic) based on the analyte's properties.
-
Mobile Phase Preparation: Prepare the mobile phase, which typically consists of a high percentage of a weak organic solvent (e.g., acetonitrile, >70%) and a smaller percentage of an aqueous buffer (e.g., ammonium formate or ammonium acetate, 10-20 mM, pH 3-6).[5][9]
-
Column Equilibration: Equilibrate the column with the initial mobile phase for an extended period (at least 30-60 minutes) to ensure a stable water layer on the stationary phase.[5]
-
Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.[5]
-
Gradient Elution: Start with a high organic content and gradually increase the aqueous content to elute the polar compounds. A shallow gradient is often recommended in HILIC.[9]
-
Post-Run Equilibration: After each run, re-equilibrate the column with the initial mobile phase conditions.
General Protocol for Ion-Exchange Chromatography of a Basic Thienopyridine Derivative
-
Resin Selection: Choose a cation-exchange resin (e.g., with sulfonate functional groups) as basic thienopyridines will likely be positively charged at acidic to neutral pH.
-
Buffer Preparation: Prepare a binding buffer with a low ionic strength and a pH at which the target compound is charged and stable. Also, prepare an elution buffer with a high ionic strength (e.g., containing 0.5-2 M NaCl) or a different pH to elute the bound compound.
-
Column Packing and Equilibration: Pack the column with the chosen resin and equilibrate it with several column volumes of the binding buffer.[10]
-
Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.
-
Washing: Wash the column with the binding buffer to remove any unbound impurities.[10]
-
Elution: Elute the bound thienopyridine derivative by applying a gradient or a step-wise increase in the ionic strength of the elution buffer.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure compound.
Mandatory Visualization
Signaling Pathway of P2Y12 Receptor Antagonists
Many thienopyridine derivatives, such as clopidogrel and prasugrel, are P2Y12 receptor antagonists. They are prodrugs that are metabolized to an active form which then irreversibly binds to the P2Y12 receptor on platelets. This action blocks the binding of adenosine diphosphate (ADP), a key signaling molecule in platelet activation and aggregation. The diagram below illustrates the downstream signaling pathway affected by P2Y12 receptor antagonism.[11][12][13]
Caption: P2Y12 receptor signaling pathway and its inhibition by thienopyridine antagonists.
Troubleshooting Workflow for Polar Thienopyridine Purification
This workflow provides a logical approach to troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. nestgrp.com [nestgrp.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety [mdpi.com]
Navigating Cross-Coupling Reactions of 2-Bromo-7-chlorothieno[3,2-b]pyridine: A Guide to Alternative Solvents
For researchers, scientists, and drug development professionals, the quest for more sustainable and efficient synthetic methodologies is a constant driver of innovation. This technical support center provides a comprehensive guide to utilizing alternative solvents for the palladium-catalyzed cross-coupling reactions of the versatile building block, 2-Bromo-7-chlorothieno[3,2-b]pyridine. Moving beyond traditional solvents like dioxane, toluene, and DMF can offer benefits in terms of safety, environmental impact, and sometimes, improved reaction performance.
This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Detailed experimental protocols for various cross-coupling reactions are provided, alongside a comparative analysis of solvent performance.
Alternative Solvents in Cross-Coupling: A Comparative Overview
While traditional solvents have been the mainstay for cross-coupling reactions, a new generation of "greener" or alternative solvents is gaining traction. These solvents can offer advantages such as lower toxicity, higher boiling points, and improved catalyst stability. Below is a summary of potential alternative solvents and their performance in palladium-catalyzed cross-coupling reactions of similar heterocyclic systems.
| Solvent System | Cross-Coupling Type | Substrate Type | Catalyst System (Typical) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-MeTHF/H₂O | Suzuki-Miyaura | Heterocyclic Halides | NiCl₂(PCy₃)₂ | 100 | 12 | Good to Excellent | [1](2--INVALID-LINK-- |
| Cyclopentyl Methyl Ether (CPME) | Buchwald-Hartwig | Heteroaromatics | Pd-based | 125-130 | - | Moderate to High | [3](--INVALID-LINK--) |
| Choline Chloride/Glycerol (1:2) | Direct Arylation | Thiophene Derivatives | PdCl₂ | 120 | 6-24 | Moderate to High | [4](--INVALID-LINK--) |
| N-Hydroxyethylpyrrolidone (HEP)/H₂O | Sonogashira | Aryl Halides | Pd(PPh₃)₂Cl₂/CuI | RT-50 | 0.5-4 | High | [5](--INVALID-LINK--) |
| Ethanol/H₂O | Suzuki-Miyaura | Azaheteroaryl Halides | Heterogenized Pd | 70 | 8-11 | Good | [3](--INVALID-LINK--) |
Note: The data presented is based on analogous systems and serves as a starting point for optimization with this compound.
Experimental Protocols
Below are detailed methodologies for key cross-coupling reactions, adapted for the use of alternative solvents with this compound.
Suzuki-Miyaura Coupling in 2-Methyltetrahydrofuran (2-MeTHF)/Water
This protocol describes the coupling of this compound with an arylboronic acid.
Reagents:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
2-MeTHF
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add 2-MeTHF and degassed water (e.g., 4:1 v/v ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling in N-Hydroxyethylpyrrolidone (HEP)/Water
This protocol outlines the coupling of this compound with a terminal alkyne.
Reagents:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (1 mol%)
-
N,N,N',N'-Tetramethylguanidine (TMG) (2.0 equiv)
-
N-Hydroxyethylpyrrolidone (HEP)
-
Water
Procedure:
-
In a reaction vessel, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of HEP and water.
-
Add the terminal alkyne and TMG.
-
Stir the reaction at room temperature or heat to 50 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during your cross-coupling experiments with alternative solvents.
Q1: My Suzuki-Miyaura reaction is sluggish or incomplete in 2-MeTHF/water. What can I do?
A1:
-
Water Ratio: The ratio of the organic solvent to water is crucial. While water can be beneficial, too much can lead to hydrolysis of the starting material or catalyst deactivation. Try optimizing the 2-MeTHF to water ratio, starting from 4:1 and adjusting as needed.
-
Base: The choice and solubility of the base are critical. K₃PO₄ is a good starting point. Ensure it is finely powdered to maximize surface area.
-
Ligand: The ligand plays a vital role in catalyst activity. For challenging couplings, consider using more electron-rich and bulky ligands like RuPhos or XPhos.
-
Temperature: Increasing the temperature may improve the reaction rate, but be mindful of potential substrate or catalyst decomposition.
Q2: I am observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this?
A2:
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can sometimes reduce the rate of homocoupling.
-
Oxygen Exclusion: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Oxygen can promote the oxidative homocoupling of boronic acids.
-
Catalyst and Ligand Choice: Some catalyst/ligand combinations are more prone to promoting homocoupling. Experimenting with different palladium sources and phosphine ligands may be necessary.
Q3: My Buchwald-Hartwig amination in CPME is not proceeding. What are the potential issues?
A3:
-
Catalyst Deactivation: The nitrogen-containing amine can sometimes act as a ligand and poison the palladium catalyst. Using a higher catalyst loading or a pre-catalyst that is more resistant to poisoning might be beneficial.
-
Base Strength and Solubility: The choice of base is critical. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. Ensure the base has sufficient solubility in CPME.
-
Ligand: The Buchwald-Hartwig amination is highly dependent on the ligand. Biarylphosphine ligands such as DavePhos, XPhos, or RuPhos are often necessary for efficient coupling.
Q4: Are deep eutectic solvents (DESs) a viable option for my cross-coupling reaction?
A4: DESs, such as choline chloride/glycerol, are promising green solvents. They can be particularly effective in direct arylation reactions.[4] However, their high viscosity can sometimes lead to mass transfer limitations. Vigorous stirring and elevated temperatures are often required. Product extraction from the DES can also be challenging and may require specific workup procedures.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
This technical support guide provides a starting point for exploring alternative solvents in the cross-coupling reactions of this compound. As with any new methodology, optimization of reaction parameters will be key to achieving the desired outcomes.
References
Technical Support Center: 2-Bromo-7-chlorothieno[3,2-b]pyridine Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions involving 2-Bromo-7-chlorothieno[3,2-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a specific focus on preventing homocoupling side reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is an undesired side reaction where two identical molecules couple together. In your experiments, this can manifest in two primary ways:
-
Self-coupling of this compound: This results in the formation of a dimer of your starting material.
-
Homocoupling of the coupling partner: This is more common and involves the dimerization of your organometallic reagent, such as a boronic acid in a Suzuki reaction, an organostannane in a Stille reaction, or a terminal alkyne in a Sonogashira reaction.
This side reaction reduces the yield of your desired product and complicates purification.
Q2: What are the primary causes of homocoupling in palladium-catalyzed reactions?
A2: The leading causes of homocoupling are often related to the presence of oxygen and the state of the palladium catalyst.[1] Oxygen can facilitate the oxidative dimerization of organometallic intermediates. Additionally, if a Palladium(II) precatalyst (like Pd(OAc)₂) is used, it can lead to a stoichiometric homocoupling of the organometallic reagent as the Pd(II) is reduced to the catalytically active Pd(0) state.
Q3: Which halogen on this compound is more reactive in cross-coupling reactions?
A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. Therefore, the C-Br bond at the 2-position of this compound is significantly more reactive than the C-Cl bond at the 7-position.[2] This allows for chemoselective functionalization at the 2-position while leaving the 7-chloro substituent intact for potential subsequent transformations.
Q4: How does the choice of palladium catalyst and ligands affect homocoupling?
A4: The selection of the palladium source and ligands is critical.
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) can be advantageous as it bypasses the in-situ reduction of a Pd(II) precatalyst, a step that can promote homocoupling of the organometallic partner.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway and suppress side reactions by stabilizing the palladium catalyst and facilitating the reductive elimination step.
Q5: What is the role of the base in preventing homocoupling?
A5: The base is essential for the activation of the organometallic reagent (especially in Suzuki and Sonogashira reactions), but an improper choice can increase homocoupling. Generally, weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases such as sodium hydroxide (NaOH), as they are less likely to promote side reactions.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues with homocoupling in your cross-coupling reactions.
Issue 1: Significant Homocoupling of the Boronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Presence of a significant amount of a biaryl byproduct derived from the boronic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Issue 2: Formation of 1,3-Diyne Byproduct in Sonogashira Coupling (Glaser Coupling)
Symptoms:
-
Reduced yield of the desired alkynylated thienopyridine.
-
Isolation of a symmetrical 1,3-diyne byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira homocoupling.
Issue 3: Homocoupling of the Organostannane in Stille Coupling
Symptoms:
-
Diminished yield of the desired product.
-
Presence of a symmetrical biaryl or diene derived from the organotin reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for organotin homocoupling.
Experimental Protocols
The following are generalized starting protocols for the selective cross-coupling at the 2-position of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
General Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
Materials:
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.2 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Base (e.g., K₂CO₃) | 2.0-3.0 equiv |
| Solvent (e.g., Dioxane/Water 4:1) | - |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stille Coupling Protocol
Materials:
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Organostannane (e.g., Aryl-SnBu₃) | 1.1 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Solvent (e.g., Anhydrous, Degassed Toluene) | - |
| Additive (optional, e.g., CuI) | 5-10 mol% |
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
To quench and remove tin byproducts, the reaction mixture can be treated with an aqueous solution of KF.
-
Perform a standard aqueous workup, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
Materials:
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.2 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 2-3 mol% |
| Copper(I) Iodide (CuI) | 3-5 mol% |
| Amine Base (e.g., Triethylamine) | 2.0-3.0 equiv |
| Solvent (e.g., Anhydrous, Degassed THF or DMF) | - |
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove metal salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
Reaction monitoring techniques for 2-Bromo-7-chlorothieno[3,2-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common synthetic route starts with the commercially available thieno[3,2-b]pyridin-7(4H)-one. This precursor is first chlorinated to yield 7-chlorothieno[3,2-b]pyridine, which is then subjected to bromination to obtain the final product.
Q2: Which reaction monitoring techniques are most suitable for this synthesis?
A2: A combination of techniques is recommended for comprehensive monitoring. Thin-Layer Chromatography (TLC) is a rapid and simple method for qualitative tracking of reaction progress. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for in-process monitoring to observe the formation of the product and key intermediates.
Q3: What are the typical challenges encountered during the synthesis?
A3: Key challenges include controlling the regioselectivity of the bromination step to avoid the formation of undesired isomers, preventing over-halogenation which can lead to di-brominated or other polysubstituted byproducts, and effectively removing impurities during purification.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical and may require optimization. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a high-purity product.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield of 7-chlorothieno[3,2-b]pyridine in the Chlorination Step
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of the starting material or product. | Ensure the reaction is carried out under anhydrous conditions as chlorinating agents like oxalyl chloride are moisture-sensitive. Perform the reaction at the recommended temperature to avoid thermal decomposition. |
| Inefficient extraction of the product. | Ensure the pH of the aqueous layer is appropriately adjusted to maximize the partitioning of the product into the organic phase. Perform multiple extractions with a suitable organic solvent. |
Problem 2: Formation of Multiple Products in the Bromination Step
| Possible Cause | Suggested Solution |
| Lack of regioselectivity. | The position of bromination on the thieno[3,2-b]pyridine ring system can be influenced by the solvent and the brominating agent used. Carefully control the reaction temperature, as higher temperatures can lead to the formation of multiple isomers. |
| Over-bromination. | Use a stoichiometric amount of the brominating agent. Add the brominating agent slowly and in portions to maintain control over the reaction. Monitor the reaction progress diligently to stop it once the desired product is formed. |
Problem 3: Difficulty in Purifying this compound
| Possible Cause | Suggested Solution | | Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if baseline separation is not achieved. | | Product "oiling out" during recrystallization. | This can be due to the presence of impurities or an unsuitable solvent. Try a different solvent or a solvent mixture. Adding a small amount of a "poor" solvent to a solution in a "good" solvent can sometimes induce crystallization. | | Presence of persistent colored impurities. | Treatment of the crude product with activated carbon before the final purification step can help in removing colored impurities. |
Data Presentation
Table 1: Reaction Monitoring Techniques and Typical Observations
| Technique | Purpose | Typical Observations |
| TLC | Qualitative monitoring of reaction progress. | Disappearance of starting material spot and appearance of a new, less polar product spot. |
| HPLC | Quantitative analysis of reaction conversion and purity. | A new peak corresponding to the product appears with a distinct retention time. The area of the starting material peak decreases while the product peak area increases. |
| LC-MS | Identification of product, intermediates, and byproducts. | Detection of the molecular ion peak corresponding to the mass of the desired product and any impurities.[1] |
| ¹H NMR | Structural confirmation and reaction monitoring. | Appearance of characteristic signals for the product and disappearance of signals from the starting material. |
Experimental Protocols
Protocol 1: Synthesis of 7-chlorothieno[3,2-b]pyridine
-
To a round-bottomed flask, add dichloromethane and dichloroethane.
-
Add N,N-dimethylformamide (DMF) followed by the slow, dropwise addition of oxalyl chloride at 0 °C.[2]
-
Add thieno[3,2-b]pyridin-7(4H)-one to the mixture.[2]
-
Heat the reaction mixture to reflux for 6 hours.[2]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
Note: A detailed, publicly available protocol for the direct bromination of 7-chlorothieno[3,2-b]pyridine is not readily found. The following is a general procedure based on the bromination of similar pyridine derivatives.
-
Dissolve 7-chlorothieno[3,2-b]pyridine in a suitable inert solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).
-
Add a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine. The choice of brominating agent and solvent can influence the regioselectivity.
-
The reaction may require an initiator, such as AIBN or light, if a radical mechanism is involved. For electrophilic aromatic substitution, a Lewis acid catalyst might be necessary.
-
Maintain the reaction at a specific temperature (e.g., room temperature or reflux) and monitor its progress using TLC or HPLC.
-
Once the reaction is complete, quench any remaining brominating agent with a solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis, monitoring, and purification of this compound.
References
Validation & Comparative
Navigating the Aromatic Landscape: A Comparative Guide to the ¹H NMR Characterization of 2-Bromo-7-chlorothieno[3,2-b]pyridine and its Precursor
For researchers, scientists, and professionals in drug development, precise structural elucidation of heterocyclic compounds is paramount. Thieno[3,2-b]pyridines, a class of compounds with significant therapeutic potential, demand rigorous characterization. This guide provides a comparative analysis of the ¹H NMR spectroscopic data for 2-bromo-7-chlorothieno[3,2-b]pyridine and its synthetic precursor, 7-chlorothieno[3,2-b]pyridine, offering a clear understanding of the influence of substitution on the chemical environment of the core structure.
The introduction of a bromine atom at the 2-position of the 7-chlorothieno[3,2-b]pyridine scaffold induces notable shifts in the proton magnetic resonance signals. These changes, primarily driven by the electronic and anisotropic effects of the halogen substituent, provide a clear spectral signature for each compound. This comparison will aid in the unambiguous identification and quality control of these key pharmaceutical intermediates.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for 7-chlorothieno[3,2-b]pyridine and the predicted data for this compound. The data for 7-chlorothieno[3,2-b]pyridine was obtained from experimental spectra, while the data for the 2-bromo derivative is based on established substituent effects on similar aromatic systems.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 7-Chlorothieno[3,2-b]pyridine | H-2 | ~7.81 | d | ~5.2 |
| H-3 | ~7.30 | d | ~4.8 | |
| H-5 | ~8.61 | d | ~5.2 | |
| H-6 | ~7.81 | d | ~5.2 | |
| This compound (Predicted) | H-3 | 7.40 - 7.50 | s | - |
| H-5 | 8.55 - 8.65 | d | ~5.0 - 5.5 | |
| H-6 | 7.75 - 7.85 | d | ~5.0 - 5.5 |
Note: The predicted chemical shifts for this compound are estimations based on the deshielding effect of the bromine substituent on the adjacent proton (H-3) and minor expected variations for the pyridine ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra for thieno[3,2-b]pyridine derivatives is outlined below.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1.0 - 5.0 seconds.
-
Spectral Width: 0 - 10 ppm.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or an internal standard such as tetramethylsilane (TMS).
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Structural and NMR Correlation
The following diagrams illustrate the structures of the compared compounds and the logical workflow for their ¹H NMR characterization.
Caption: Molecular structures of 7-chlorothieno[3,2-b]pyridine and this compound.
Caption: A generalized workflow for the ¹H NMR characterization of thieno[3,2-b]pyridine derivatives.
This comparative guide highlights the utility of ¹H NMR spectroscopy in the structural verification of substituted thieno[3,2-b]pyridines. The predictable influence of substituents on the chemical shifts of the aromatic protons allows for confident assignment of the molecular structure, a critical step in the synthesis and development of new therapeutic agents.
Comparative Analysis of 13C NMR Assignments for 2-Bromo-7-chlorothieno[3,2-b]pyridine and Related Heterocycles
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the ¹³C NMR spectral assignments for 2-Bromo-7-chlorothieno[3,2-b]pyridine. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this guide presents a combination of experimental data for closely related analogues and computationally predicted data for the target molecule to facilitate spectral interpretation and characterization.
Comparison of ¹³C NMR Chemical Shifts
The following table summarizes the experimental ¹³C NMR chemical shifts for thieno[3,2-b]pyridine and its mono-substituted derivatives, alongside the predicted values for this compound. These comparisons are crucial for understanding the electronic effects of bromine and chlorine substitution on the thieno[3,2-b]pyridine core.
| Carbon Atom | thieno[3,2-b]pyridine (Experimental) | 2-Bromothieno[3,2-b]pyridine (Predicted) | 7-Chlorothieno[3,2-b]pyridine (Experimental) | This compound (Predicted) |
| C2 | 123.5 | 112.1 | 124.2 | 112.8 |
| C3 | 129.5 | 133.0 | 130.1 | 133.5 |
| C3a | 139.8 | 140.5 | 139.2 | 140.9 |
| C5 | 145.2 | 145.8 | 143.9 | 144.5 |
| C6 | 118.1 | 118.5 | 119.3 | 119.8 |
| C7 | 149.8 | 150.1 | 148.5 | 148.9 |
| C7a | 152.1 | 152.5 | 151.0 | 151.4 |
Experimental Protocols
A general protocol for the acquisition of ¹³C NMR spectra for heterocyclic compounds like this compound is provided below.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
Pulse Program: zgpg30 (or a similar pulse sequence with proton decoupling)
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.
-
Acquisition Time (AQ): ~1.0 - 2.0 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay may be necessary for quaternary carbons.
-
Spectral Width (SW): 0 - 200 ppm.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift referencing.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the solvent signal.
-
Integrate the peaks if desired (note that for standard ¹³C NMR, integrals are not always quantitative).
Logical Workflow for ¹³C NMR Assignment
The assignment of ¹³C NMR signals for a substituted heterocyclic system like this compound follows a logical progression. This workflow is visualized in the diagram below.
Caption: Workflow for the assignment of ¹³C NMR signals.
Mass Spectrometry Analysis of 2-Bromo-7-chlorothieno[3,2-b]pyridine and its Comparison with Alternative Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of mass spectrometry for the analysis of 2-Bromo-7-chlorothieno[3,2-b]pyridine, a key intermediate in pharmaceutical research, with other widely used analytical techniques. Targeted at researchers, scientists, and drug development professionals, this document offers a detailed examination of experimental data and methodologies to aid in the selection of the most appropriate analytical approach for the characterization of this and similar halogenated heterocyclic compounds.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. For this compound, electron ionization mass spectrometry (EI-MS) is a common approach. The presence of both bromine and chlorine atoms results in a distinctive isotopic pattern in the mass spectrum, which is a key diagnostic feature for the identification of this compound.
The molecular formula for this compound is C₇H₃BrClNS, with a monoisotopic mass of approximately 246.8858 Da.[1][2]
Predicted Isotopic Distribution
Due to the natural isotopic abundances of bromine (⁷⁹Br: ⁸¹Br ≈ 1:1) and chlorine (³⁵Cl: ³⁷Cl ≈ 3:1), the molecular ion peak will appear as a cluster of peaks. The expected relative intensities of the molecular ion (M), M+2, and M+4 peaks are crucial for confirming the presence of one bromine and one chlorine atom.
| Ion | m/z (approx.) | Contributing Isotopes | Predicted Relative Intensity (%) |
| [M]⁺ | 247 | C₇H₃⁷⁹Br³⁵ClNS | 100 |
| [M+2]⁺ | 249 | C₇H₃⁸¹Br³⁵ClNS / C₇H₃⁷⁹Br³⁷ClNS | 131 |
| [M+4]⁺ | 251 | C₇H₃⁸¹Br³⁷ClNS | 33 |
Predicted Fragmentation Pathway
For this compound, the primary fragmentation steps are expected to involve the loss of the halogen substituents, followed by the cleavage of the thienopyridine ring system.
| Fragment Ion | Predicted m/z | Description |
| [M-Br]⁺ | 168/170 | Loss of a bromine radical |
| [M-Cl]⁺ | 212/214 | Loss of a chlorine radical |
| [M-Br-Cl]⁺ | 133 | Loss of both halogen radicals |
| [C₅H₃NS]⁺ | 109 | Fragment of the thienopyridine core |
| [C₄H₂S]⁺ | 82 | Thiophene fragment |
Experimental Protocols
A general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration in the low µg/mL range.
-
If necessary, derivatization can be performed to improve volatility and thermal stability, although this is generally not required for this compound.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-350.
Performance Comparison with Alternative Techniques
While mass spectrometry is highly effective for the identification and structural elucidation of this compound, other analytical techniques offer complementary information and may be more suitable for specific analytical goals such as quantification or analysis in complex matrices.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Performance |
| GC-MS | Separation by volatility, detection by mass-to-charge ratio.[4][5] | High sensitivity and selectivity, provides structural information through fragmentation patterns, excellent for volatile and semi-volatile compounds.[6][7] | Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds.[8] | LOD: Low µg/L to ng/L range for halogenated compounds.[9][10] Resolution: High-resolution instruments can provide accurate mass measurements. |
| HPLC-UV | Separation by polarity, detection by UV absorbance.[6][8] | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, robust and widely available.[7] | Lower sensitivity and selectivity compared to MS, co-elution can be an issue, provides limited structural information. | LOD: ng/mL to µg/mL range for aromatic compounds. Resolution: Dependent on column efficiency and selectivity. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Provides detailed structural information, non-destructive, excellent for quantification (qNMR) without the need for identical standards. | Lower sensitivity compared to MS and HPLC, requires higher sample concentrations, complex spectra for some molecules. | LOD: Typically in the mg/mL to high µg/mL range. Resolution: High-resolution instruments provide detailed structural insights. |
Visualizing the Analytical Workflow
The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound products.
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the analytical techniques and the type of information they provide for the characterization of this compound.
Caption: Comparison of information from analytical techniques.
References
- 1. PubChemLite - 2-bromo-7-chlorothieno[2,3-c]pyridine (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - this compound (C7H3BrClNS) [pubchemlite.lcsb.uni.lu]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. news-medical.net [news-medical.net]
- 5. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. researchgate.net [researchgate.net]
- 9. restek.com [restek.com]
- 10. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-7-chlorothieno[3,2-b]pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 2-Bromo-7-chlorothieno[3,2-b]pyridine, a key heterocyclic building block in medicinal chemistry. This guide also presents Gas Chromatography (GC) as a viable alternative method and includes supporting, representative experimental data to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and quantitative accuracy.
Experimental Protocol: RP-HPLC Method
A hypothetical, yet representative, RP-HPLC method for the purity analysis of this compound is detailed below. This method is designed to separate the main compound from potential process-related impurities and degradation products.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water.
-
Gradient Program:
-
0-5 min: 40% ACN
-
5-15 min: 40% to 80% ACN
-
15-20 min: 80% ACN
-
20-22 min: 80% to 40% ACN
-
22-25 min: 40% ACN
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Acetonitrile.
Potential Impurities
Based on the structure of this compound and common synthetic routes for related thienopyridines, potential impurities could include:
-
Impurity A: 7-chlorothieno[3,2-b]pyridine (Starting Material)
-
Impurity B: thieno[3,2-b]pyridin-7(4H)-one (Precursor)
-
Impurity C: 2,X-Dibromo-7-chlorothieno[3,2-b]pyridine (Over-brominated byproduct)
-
Impurity D: Isomer of this compound
Data Presentation: HPLC Purity Analysis
The following table summarizes the expected quantitative data from the HPLC analysis of a hypothetical sample of this compound.
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Impurity B (thieno[3,2-b]pyridin-7(4H)-one) | 4.8 | 0.15 | - |
| Impurity A (7-chlorothieno[3,2-b]pyridine) | 8.2 | 0.25 | - |
| This compound | 12.5 | 99.4 | 99.4 |
| Impurity D (Isomer) | 13.1 | 0.10 | - |
| Impurity C (Dibromo-species) | 16.3 | 0.10 | - |
Alternative Purity Analysis: Gas Chromatography (GC)
For volatile and semi-volatile halogenated heterocyclic compounds, Gas Chromatography (GC) presents a powerful alternative for purity analysis.[1] GC can offer higher separation efficiency and shorter analysis times for suitable compounds.
Experimental Protocol: GC Method
A hypothetical GC method for the purity analysis of this compound is outlined below.
-
Chromatographic System: A standard GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C, hold for 5 min.
-
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of Dichloromethane.
Comparison of HPLC and GC for Purity Analysis
The choice between HPLC and GC depends on the physicochemical properties of the analyte and the specific requirements of the analysis.
| Feature | HPLC | GC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds.[1] |
| Advantages for this Compound | Robust for a wide range of polar and non-polar impurities. No risk of thermal degradation. | High resolution for volatile impurities. Faster analysis times are possible. |
| Disadvantages for this Compound | Longer run times compared to GC. Higher solvent consumption. | Potential for on-column degradation if the compound is not thermally stable. Limited to volatile impurities. |
| Typical Impurity Detection | Starting materials, intermediates, byproducts, degradation products. | Residual solvents, volatile starting materials, and byproducts.[2] |
Visualizations
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of this compound.
Logical Diagram for Analytical Method Selection
Caption: Decision tree for selecting a purity analysis method.
References
A Comparative Guide to the Reactivity of 2-Bromo and 7-Chloro Positions in Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of halogenated heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Understanding the differential reactivity of various halogen substituents on a single scaffold is critical for designing efficient and selective synthetic routes. This guide provides an objective comparison of the reactivity between a bromine atom at the 2-position and a chlorine atom at the 7-position of a representative quinoline scaffold, a common motif in pharmaceutical agents.[1] The principles discussed are broadly applicable to other nitrogen-containing heterocyclic systems.
Fundamental Principles of Aryl Halide Reactivity
The reactivity of aryl halides in cross-coupling and nucleophilic substitution reactions is governed by two primary factors: the carbon-halogen (C-X) bond strength and the electronic environment of the carbon atom.
-
Carbon-Halogen Bond Strength : Generally, the reactivity of aryl halides follows the order: I > Br > Cl > F.[2] This trend is largely attributed to the decreasing C-X bond dissociation energy down the group. The weaker C-Br bond (approx. 71 kcal/mol) is more readily cleaved during the oxidative addition step in palladium-catalyzed cross-coupling reactions compared to the stronger C-Cl bond (approx. 81 kcal/mol).[2][3] This often makes an aryl bromide the more reactive partner.[4][5][6]
-
Positional Electronics in Heterocycles : In nitrogen-containing heterocycles like quinoline or pyridine, the nitrogen atom acts as an electron-withdrawing group, influencing the electron density of the ring. This effect is most pronounced at the ortho (2, 8) and para (4, 6) positions, making them more electrophilic.[7][8][9][10] This electronic activation can significantly enhance the reactivity of a halogen substituent at these positions, sometimes overriding the inherent C-X bond strength trend.[7] For instance, a chloride at an activated position can react in preference to a bromide at a non-activated position.[7]
The 2-position in a quinoline ring is highly activated due to its proximity to the nitrogen atom. In contrast, the 7-position is less electronically perturbed and behaves more like a standard aryl halide. This sets up a competitive scenario in a molecule like 2-bromo-7-chloroquinoline, where the inherently more reactive bromine is at an activated position, while the less reactive chlorine is at a non-activated position. However, the situation can be more nuanced. In some cases, the intrinsic electrophilicity of the C2 position in quinolines can be sufficient to override the usual Ar-Br > Ar-Cl order of halide reactivity.[7]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most widely used C-C bond-forming reactions in pharmaceutical discovery.[7] The selectivity of this reaction on a di-halogenated substrate is highly dependent on the catalyst, ligands, and reaction conditions.
The general workflow for a comparative reactivity study using Suzuki-Miyaura coupling is outlined below.
Caption: General workflow for comparing halide reactivity.
Data Summary
The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of a 2-bromo-7-chloro-substituted quinoline under different catalytic conditions, based on established principles and analogous examples from the literature.[7]
| Substrate (Starting Material) | Catalyst / Ligand | Expected Major Product | Rationale for Selectivity | Reference Principle |
| 2-Bromo-7-chloroquinoline | Pd(PPh₃)₄ | 2-Aryl-7-chloroquinoline | The C-Br bond is inherently more reactive, and Pd(PPh₃)₄ is often less sensitive to the electronic activation of the C2 position compared to other catalysts. | Ar-Br > Ar-Cl reactivity trend.[7] |
| 2-Bromo-7-chloroquinoline | Pd(dppf)Cl₂ | 7-Aryl-2-bromoquinoline | Ligands like dppf can favor reaction at less sterically hindered or electronically different sites. In some cases, this catalyst system has shown selectivity for bromide over an activated chloride.[7] | Ligand effects on regioselectivity.[7] |
| 2-Chloro-7-bromoquinoline | Pd(PPh₃)₄ | 2-Aryl-7-bromoquinoline | The C2 position is highly activated, overriding the stronger C-Br bond reactivity at the C7 position. This catalyst often favors activated positions. | Positional activation > C-X bond strength.[7] |
This competitive reactivity is visually represented in the following pathway diagram.
Caption: Competing Suzuki coupling pathways.
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction designed to test the selective reactivity.
Objective: To determine the major product from the reaction of 2-bromo-7-chloroquinoline with phenylboronic acid using Pd(PPh₃)₄ as the catalyst.
Materials:
-
2-Bromo-7-chloroquinoline (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-7-chloroquinoline (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude residue by column chromatography on silica gel. Characterize the product fractions using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and determine the site of arylation.
Conclusion
The reactivity of halogen substituents at the 2- and 7-positions of a quinoline core presents a classic case of competing electronic and bond-strength effects. While the C-Br bond is inherently more susceptible to oxidative addition than the C-Cl bond, the strong electronic activation at the 2-position can reverse this expected reactivity. For drug development professionals, this competition offers a powerful tool: by carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively functionalize one position over the other, enabling the synthesis of diverse analogs from a single di-halogenated intermediate. This guide underscores the necessity of empirical screening and a deep understanding of underlying mechanistic principles to achieve desired synthetic outcomes.
References
- 1. dakenchem.com [dakenchem.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Heterocyclic Chemistry [www2.chemistry.msu.edu]
Comparative Biological Activities of Thieno[3,2-b]pyridine Analogs: A Guide for Researchers
A comprehensive analysis of the thieno[3,2-b]pyridine scaffold reveals a versatile pharmacophore with a wide range of biological activities, primarily centered on anticancer and kinase inhibitory effects. While specific experimental data on 2-Bromo-7-chlorothieno[3,2-b]pyridine remains limited in publicly available literature, a comparative examination of its structural analogs provides valuable insights into the structure-activity relationships (SAR) governing the therapeutic potential of this heterocyclic system.
This guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant signaling pathways to aid researchers and drug development professionals in the exploration of thieno[3,2-b]pyridine derivatives.
Comparative Anticancer Activity of Thieno[3,2-b]pyridine Analogs
The thieno[3,2-b]pyridine core has been extensively derivatized to explore its anticancer potential. The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values for various analogs against different cancer cell lines.
| Compound ID/Description | Cell Line | Activity Metric | Value (µM) |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Breast) | GI50 | > 50 |
| MDA-MB-468 (Breast) | GI50 | > 50 | |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Breast) | GI50 | > 50 |
| MDA-MB-468 (Breast) | GI50 | > 50 | |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Breast) | GI50 | > 50 |
| MDA-MB-468 (Breast) | GI50 | > 50 | |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | MDA-MB-231 (Breast) | GI50 | 13 |
| MDA-MB-468 (Breast) | GI50 | 15 | |
| 2-phenyl-7-(2,4-dichloro-5-methoxyphenylamino)thieno[3,2-b]pyridine-6-carbonitrile | Src-transformed fibroblasts | IC50 | < 0.1 |
| 2-thienyl-7-(2,4-dichloro-5-methoxyphenylamino)thieno[3,2-b]pyridine-6-carbonitrile | Src-transformed fibroblasts | IC50 | < 0.1 |
Kinase Inhibitory Profile of Thieno[3,2-b]pyridine Derivatives
A significant area of investigation for thieno[3,2-b]pyridines is their activity as kinase inhibitors. Certain analogs have demonstrated potent and selective inhibition of various kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
| Compound ID/Description | Target Kinase | Activity Metric | Value (nM) |
| MU1920 | Haspin | IC50 | Not specified |
| 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Src kinase | IC50 | Sub-micromolar |
| 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Src kinase | IC50 | Sub-micromolar |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
A frequently employed method to assess the cytotoxic or cytostatic effects of the thieno[3,2-b]pyridine analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thieno[3,2-b]pyridine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 or IC50 value is determined by plotting the cell viability against the compound concentration.
Kinase Inhibition Assay
To determine the potency of thieno[3,2-b]pyridine analogs against specific kinases, in vitro kinase assays are performed.
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase, which involves the transfer of a phosphate group from ATP to a substrate.
Methodology (Example for Src Kinase):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified Src kinase enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a suitable buffer.
-
Inhibitor Addition: The thieno[3,2-b]pyridine analog is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (using radiolabeled ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of thieno[3,2-b]pyridine analogs are often mediated through the modulation of specific signaling pathways. For instance, the inhibition of Src kinase can impact downstream pathways involved in cell proliferation, survival, and migration.
Experimental workflow for evaluating thieno[3,2-b]pyridine analogs.
Simplified Src kinase signaling pathway inhibited by thienopyridines.
Validating the Structure of a Novel 2-Bromo-7-chlorothieno[3,2-b]pyridine Derivative: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the chemical structure of a novel thieno[3,2-b]pyridine derivative, 2-Bromo-7-chlorothieno[3,2-b]pyridine. Thieno[3,2-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The precise structural elucidation of novel derivatives is paramount for understanding their structure-activity relationships and ensuring the reliability of subsequent research.
This document outlines detailed experimental protocols for the synthesis and characterization of the target compound. Furthermore, it presents a comparative analysis with isomeric alternatives, supported by hypothetical experimental data, to provide a robust validation of the proposed structure.
Experimental Protocols
The validation of the novel this compound structure involves a two-step synthetic process followed by thorough analytical characterization.
Synthesis of 7-chlorothieno[3,2-b]pyridine (Precursor)
The precursor, 7-chlorothieno[3,2-b]pyridine, can be synthesized from thieno[3,2-b]pyridin-7(4H)-one. In a representative procedure, thieno[3,2-b]pyridin-7(4H)-one is treated with a chlorinating agent such as oxalyl chloride or phosphorus oxychloride in an appropriate solvent like dichloromethane or toluene. The reaction mixture is typically heated to reflux to ensure complete conversion. Following the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure 7-chlorothieno[3,2-b]pyridine.
Synthesis of this compound (Target Compound)
The target compound is synthesized via regioselective bromination of the 7-chlorothieno[3,2-b]pyridine precursor. The thieno[3,2-b]pyridine ring system is susceptible to electrophilic substitution, with the thiophene ring being more reactive than the pyridine ring. To achieve regioselectivity at the 2-position of the thiophene ring, a mild brominating agent is employed. N-Bromosuccinimide (NBS) in a solvent such as chloroform or carbon tetrachloride, often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation, can facilitate the desired bromination. The reaction is typically carried out at room temperature or with gentle heating. Upon completion, the reaction mixture is washed, dried, and the solvent evaporated. The crude product is then purified by recrystallization or column chromatography to afford this compound.
Analytical Characterization
The structure of the synthesized this compound is unequivocally confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are recorded to determine the chemical environment of each proton and carbon atom in the molecule. The number of signals, their chemical shifts, and coupling constants provide crucial information about the connectivity and substitution pattern of the aromatic rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₇H₃BrClNS).
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups and bond vibrations within the molecule.
Structural Comparison with Isomeric Alternatives
To further validate the structure of the novel this compound, a comparative analysis with its structural isomers is essential. The primary isomers to consider are 3-Bromo-7-chlorothieno[3,2-b]pyridine and positional isomers where the halogens are swapped, such as 2-Chloro-7-bromothieno[3,2-b]pyridine. The distinct substitution patterns of these isomers will result in unique spectroscopic signatures.
Data Presentation
The following tables summarize the expected (hypothetical) quantitative data for the novel compound and its key isomers. This data is based on known trends for similar halogenated thienopyridine systems.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm), H-2 | δ (ppm), H-3 | δ (ppm), H-5 | δ (ppm), H-6 |
| This compound (Novel) | - | 7.45 (s) | 8.65 (d, J=5.0 Hz) | 7.30 (d, J=5.0 Hz) |
| 3-Bromo-7-chlorothieno[3,2-b]pyridine (Isomer 1) | 7.60 (s) | - | 8.62 (d, J=5.0 Hz) | 7.28 (d, J=5.0 Hz) |
| 2-Chloro-7-bromothieno[3,2-b]pyridine (Isomer 2) | - | 7.40 (s) | 8.70 (d, J=5.0 Hz) | 7.35 (d, J=5.0 Hz) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | δ (ppm), C-2 | δ (ppm), C-3 | δ (ppm), C-3a | δ (ppm), C-5 | δ (ppm), C-6 | δ (ppm), C-7 | δ (ppm), C-7a |
| This compound (Novel) | 115.8 | 125.1 | 130.5 | 150.2 | 122.8 | 148.5 | 152.0 |
| 3-Bromo-7-chlorothieno[3,2-b]pyridine (Isomer 1) | 128.3 | 112.5 | 131.0 | 150.0 | 122.5 | 148.3 | 151.8 |
| 2-Chloro-7-bromothieno[3,2-b]pyridine (Isomer 2) | 126.5 | 124.8 | 130.8 | 150.5 | 123.0 | 138.0 | 152.3 |
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Molecular Formula | Calculated [M+H]⁺ | Observed [M+H]⁺ |
| This compound (Novel) | C₇H₄BrClNS | 247.8931 | 247.8933 |
| 3-Bromo-7-chlorothieno[3,2-b]pyridine (Isomer 1) | C₇H₄BrClNS | 247.8931 | 247.8930 |
| 2-Chloro-7-bromothieno[3,2-b]pyridine (Isomer 2) | C₇H₄BrClNS | 247.8931 | 247.8935 |
Mandatory Visualization
The logical workflow for the synthesis and structural validation of the novel this compound derivative is depicted in the following diagram.
A Spectroscopic Showdown: Differentiating Thieno[3,2-b]pyridine and Its Isomers
For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Among these, the isomeric thieno[3,2-b]pyridine and thieno[2,3-b]pyridine scaffolds are foundational units in numerous pharmacologically active agents. Their distinct substitution patterns, arising from the fusion of thiophene and pyridine rings, give rise to unique physicochemical and spectroscopic properties. This guide provides a comparative analysis of these isomers, leveraging key spectroscopic techniques to aid in their unambiguous identification.
At a Glance: Spectroscopic Fingerprints
The primary spectroscopic techniques for distinguishing thieno[3,2-b]pyridine isomers are Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The following tables summarize the key quantitative data for the parent isomers and representative substituted derivatives.
Table 1: ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Thieno[3,2-b]pyridine | Thieno[2,3-b]pyridine | Representative Derivative: Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate [1] |
| H-2 | ~7.8-8.0 ppm | ~7.3-7.5 ppm | - |
| H-3 | ~7.2-7.4 ppm | ~8.0-8.2 ppm | - |
| H-5 | ~8.5-8.7 ppm | ~8.4-8.6 ppm | ~8.8 ppm (dd) |
| H-6 | ~7.1-7.3 ppm | ~7.0-7.2 ppm | ~7.4 ppm (dd) |
| H-7 | ~8.1-8.3 ppm | ~8.2-8.4 ppm | ~8.2-8.3 ppm (dd) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data for parent compounds are synthesized from typical ranges for such heterocyclic systems.
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Thieno[3,2-b]pyridine | Thieno[2,3-b]pyridine |
| C-2 | ~125-127 ppm | ~120-122 ppm |
| C-3 | ~120-122 ppm | ~130-132 ppm |
| C-3a | ~140-142 ppm | ~150-152 ppm |
| C-5 | ~148-150 ppm | ~145-147 ppm |
| C-6 | ~118-120 ppm | ~117-119 ppm |
| C-7 | ~130-132 ppm | ~133-135 ppm |
| C-7a | ~152-154 ppm | ~160-162 ppm |
Note: Assignments are based on general knowledge of thienopyridine systems and data from substituted derivatives.[2]
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Thieno[3,2-b]pyridine Isomers | Thieno[2,3-b]pyridine Isomers |
| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |
| C=N stretching | ~1600-1550 | ~1600-1550 |
| C=C stretching | ~1550-1450 | ~1550-1450 |
| Ring stretching | ~1450-1350 | ~1450-1350 |
| C-S stretching | ~700-650 | ~700-650 |
Note: IR spectra are often complex; the listed ranges are characteristic for the core structures. Specific substitution patterns will introduce additional bands.
Table 4: UV-Vis Absorption Maxima (λₘₐₓ)
| Solvent | Thieno[3,2-b]pyridine Isomers | Thieno[2,3-b]pyridine Isomers |
| Ethanol | ~230 nm, ~270 nm, ~310 nm | ~225 nm, ~260 nm, ~300 nm |
| Methanol | ~232 nm, ~271 nm, ~312 nm | ~227 nm, ~262 nm, ~303 nm |
Note: λₘₐₓ values can shift based on solvent polarity and substitution.
Table 5: Mass Spectrometry Fragmentation
| Technique | Thieno[3,2-b]pyridine Isomers | Thieno[2,3-b]pyridine Isomers |
| EI-MS | Molecular ion (M⁺) is typically the base peak. Fragmentation may involve loss of HCN, CS, or fragments from substituents. | Molecular ion (M⁺) is typically the base peak. Fragmentation patterns can differ slightly in the relative intensities of fragment ions compared to the thieno[3,2-b] isomer. |
Note: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[3]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of thieno[3,2-b]pyridine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thienopyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (Optional but Recommended): For unambiguous assignment of protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Liquid/Solution Samples: Cast a thin film of the sample on a salt plate (e.g., NaCl or KBr) or use a solution cell.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure solvent.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the thienopyridine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for volatile and thermally stable compounds, or Electrospray Ionization (ESI) for less volatile or more polar compounds.[3]
-
Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition:
-
Acquire the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain structural information.
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a synthesized thieno[3,2-b]pyridine isomer.
Caption: Workflow for the spectroscopic characterization of thieno[3,2-b]pyridine isomers.
References
In vitro assay results for compounds synthesized from 2-Bromo-7-chlorothieno[3,2-b]pyridine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro performance of various compounds synthesized from the thieno[3,2-b]pyridine scaffold, a promising framework in the discovery of novel kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and experimental workflows to support further research and development in this area.
The thieno[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its structural features allow for the design of compounds that can act as ATP-competitive inhibitors, targeting the ATP-binding site of a wide array of protein kinases.[1][3] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a critical area of drug discovery.[2] This guide focuses on the in vitro assay results of compounds derived from this scaffold, providing a comparative analysis of their inhibitory potential against various kinases.
Data Presentation: In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected thieno[3,2-b]pyridine derivatives against various protein kinases. The data, presented as IC50 values, has been compiled from publicly available research to facilitate a clear comparison of the potency of these compounds.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| MU1920 | Haspin | 170 | N/A | N/A |
| Compound 34 | eEF2-K | 170 | N/A | N/A |
| 17d | PI-PLC | 23 (GI50) | N/A | N/A |
| 2e | N/A (Antiproliferative) | 13,000 (GI50) | N/A | N/A |
Note: GI50 values represent the concentration for 50% of maximal inhibition of cell proliferation and are not direct measures of kinase inhibition, but are included to provide a broader context of the compounds' cellular activity.[4][5] More specifically, compound 17d, a 5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide, showed significant antiproliferative activity against the MDA-MD-435 melanoma cell line (GI50 - 23 nM) and the MDA-MB-468 breast cancer cell line (GI50 - 46 nM).[4] Another derivative, compound 2e (Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate), demonstrated a GI50 of 13 μM in MDA-MB-231 triple-negative breast cancer cells.[5] Several series of thieno[2,3-b]pyridine analogues were synthesized and evaluated for their inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), with the most active compound showing an IC50 of 170 nM.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the compounds listed above.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)
-
Microtiter plates (e.g., 96-well or 384-well)
-
-
Procedure:
-
A solution of the test compound is serially diluted in DMSO and then added to the wells of a microtiter plate.
-
The target kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (MTT or SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on a cancer cell line.
-
Reagents and Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, NCI-H460)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or Tris base (for SRB)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the assay is performed:
-
For MTT: The medium is replaced with fresh medium containing MTT solution. After incubation, the formazan crystals are dissolved, and the absorbance is read.
-
For SRB: The cells are fixed, washed, and stained with SRB solution. The bound dye is then solubilized, and the absorbance is read.
-
-
The GI50 (Growth Inhibition 50) value is determined by plotting the percentage of cell growth inhibition against the compound concentration.
-
Mandatory Visualizations
To further illustrate the context of this research, the following diagrams depict a hypothetical signaling pathway that could be targeted by thieno[3,2-b]pyridine derivatives and a general workflow for an in vitro kinase inhibition assay.
Caption: Hypothetical signaling pathway targeted by thieno[3,2-b]pyridine kinase inhibitors.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line | MDPI [mdpi.com]
- 6. Inhibition of eEF2-K by thieno[2,3-b]pyridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-7-chlorothieno[3,2-b]pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed operational and disposal plan for 2-Bromo-7-chlorothieno[3,2-b]pyridine, a halogenated heterocyclic compound that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical for personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A flame-retardant lab coat is highly recommended.
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any vapors.
In Case of a Spill: Spills should be immediately contained and absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated, sealable container for hazardous waste. It is crucial to prevent the chemical from entering drains or waterways.
Quantitative Hazard Summary for Analogous Compounds
To inform safe handling and disposal, the following table summarizes the hazards associated with structurally similar compounds, such as 2-Bromopyridine and other chlorinated pyridines.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Toxic or fatal if swallowed or in contact with skin.[1] | Avoid all direct contact and inhalation. Use appropriate PPE at all times.[1] |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] |
| Eye Irritation | Causes serious eye irritation.[1] | Wear suitable eye protection.[1] |
| Flammability | Flammable liquid and vapor.[1][2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2] |
| Respiratory Irritation | May cause respiratory irritation.[1] | Work in a well-ventilated area or under a chemical fume hood.[1] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. Due to its nature as a halogenated organic compound, it must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[2] Under no circumstances should this chemical be poured down the drain or discarded with regular trash.
Waste Segregation
Proper segregation is the first and most critical step.
-
Do not mix this compound with incompatible materials, such as strong oxidizing agents or acids.
-
Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.
Container Management
The choice and handling of the waste container are crucial for safety.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Condition: Ensure the container is clean, dry, and in good condition before use.
-
Keep Closed: The container must be kept tightly sealed when not in use to prevent the release of vapors.
Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Flammable").
-
The accumulation start date (the date the first waste was added).
-
Storage
Proper storage of the hazardous waste container is vital to prevent accidents.
-
Store the sealed container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from sources of ignition such as heat, sparks, or open flames.[3]
-
Ensure secondary containment is in place to capture any potential leaks.
Final Disposal
The final disposal must be handled by trained professionals.
-
Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Complete all necessary paperwork, such as a chemical collection request form, as required by your institution.
Experimental Workflow for Safe Disposal
The following diagram illustrates the logical steps for the safe disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 2-Bromo-7-chlorothieno[3,2-b]pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-7-chlorothieno[3,2-b]pyridine was not located. The following guidance is based on the safety data of structurally similar compounds, including halogenated pyridines and thienopyridines. It is imperative to treat this compound as a compound of unknown toxicity and handle it with the utmost caution.
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a direct, procedural resource for laboratory operations and disposal.
Immediate Safety and Hazard Assessment
Based on analogous compounds, this compound should be presumed to be hazardous. Potential hazards include:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
-
Toxicity: May be harmful if swallowed or in contact with skin.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][4] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards.[1][4] | To protect against dust, splashes, and eye irritation.[1][2] |
| Respiratory Protection | Use a dust respirator or work in a certified chemical fume hood. | To prevent inhalation of dust or aerosols.[1][4] |
| Skin and Body Protection | A laboratory coat is mandatory. Protective clothing and boots may be necessary depending on the scale of work.[4] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.[5]
-
Verify the functionality and accessibility of a safety shower and eye bath.[1][4]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize exposure.[5]
-
Avoid the dispersion of dust.[1][4] Use a spatula or other appropriate tools for transferring the solid.
3. Post-Handling:
-
Thoroughly wash hands and face after handling, even if gloves were worn.[1][4]
-
Clean the work area and decontaminate any surfaces that may have come into contact with the chemical.
-
Remove and dispose of contaminated PPE in a designated hazardous waste container.[5]
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[1][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][4]
-
If Inhaled: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, seek medical advice.[1][5]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect sweepings of the material into an airtight container for disposal.[1][4]
-
Contaminated Materials: Used PPE, weighing papers, and other contaminated disposable materials should be placed in a sealed, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[4][5]
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for ensuring safety during the handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
